Carnidazole-d3

Catalog No.
S12836635
CAS No.
M.F
C8H12N4O3S
M. Wt
247.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carnidazole-d3

Product Name

Carnidazole-d3

IUPAC Name

O-(trideuteriomethyl) N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]carbamothioate

Molecular Formula

C8H12N4O3S

Molecular Weight

247.29 g/mol

InChI

InChI=1S/C8H12N4O3S/c1-6-10-5-7(12(13)14)11(6)4-3-9-8(16)15-2/h5H,3-4H2,1-2H3,(H,9,16)/i2D3

InChI Key

OVEVHVURWWTPFC-BMSJAHLVSA-N

SMILES

Array

Canonical SMILES

CC1=NC=C(N1CCNC(=S)OC)[N+](=O)[O-]

Isomeric SMILES

[2H]C([2H])([2H])OC(=S)NCCN1C(=NC=C1[N+](=O)[O-])C

what is Carnidazole-d3 used for in research

Author: Smolecule Technical Support Team. Date: February 2026

Research Applications of Carnidazole-d3

The primary research application of this compound is within the field of analytical chemistry and bioanalysis, where it serves two key technical purposes [1] [2]:

  • Internal Standard for Quantitative Analysis: this compound is used as an internal standard in analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy [2]. Its nearly identical chemical structure to unlabeled Carnidazole allows it to behave similarly during sample preparation and analysis, but its slightly different mass allows the mass spectrometer to distinguish it. This enables researchers to accurately measure the concentration of Carnidazole in complex biological samples (like blood or tissues) by correcting for variations in the analytical process.
  • Metabolic Tracer: As a stable, isotopically labeled compound, this compound can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of Carnidazole itself in laboratory models, helping to understand its fate in a biological system [1].

Properties and Specifications

The table below summarizes the core technical data for this compound as provided by a life science reagent supplier [2].

Property Specification
Molecular Formula C~8~H~9~D~3~N~4~O~3~S [2]
Molecular Weight 247.29 g/mol [2]
Description Deuterium-labeled Carnidazole; acts as an internal standard and tracer [1] [2]
Storage Store under recommended conditions in the Certificate of Analysis [2]
Purity Available upon request (from supplier's Certificate of Analysis) [2]

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a generalized experimental workflow for using this compound as an internal standard in the quantitative analysis of Carnidazole from a biological sample, such as avian tissues or serum.

A 1. Sample Collection (e.g., tissue, blood) B 2. Add Internal Standard (Precise amount of this compound) A->B C 3. Sample Preparation (Homogenization, protein precipitation, solid-phase extraction) B->C D 4. Instrumental Analysis (LC-MS / GC-MS / NMR) C->D E 5. Data Quantification (Compare analyte & internal standard signals for precise measurement) D->E

Research workflow using this compound internal standard.

The key methodological steps involve:

  • Sample Preparation: A known, precise amount of this compound is added to the research sample at the beginning of processing. This corrects for losses during subsequent steps [2].
  • Analysis: The sample is analyzed using LC-MS, GC-MS, or NMR [2]. The instrument detects signals for both Carnidazole and this compound.
  • Quantification: The ratio of the signal from Carnidazole to the signal from this compound is calculated. Using a pre-established calibration curve, this ratio is used to determine the exact concentration of Carnidazole in the original sample with high accuracy and reproducibility.

Background on the Parent Compound: Carnidazole

This compound is a derivative of Carnidazole, an antiprotozoal drug of the nitroimidazole class used in veterinary medicine, particularly for pigeons [3] [4].

  • Veterinary Use: Carnidazole is used to treat trichomoniasis (canker), hexamitiasis, and histomoniasis in pigeons [4]. It is considered to have a good safety profile in these birds [4].
  • Mode of Action: As a nitroimidazole, its antiprotozoal activity is likely due to the metabolic reduction of its nitro group within the anaerobic parasite, generating toxic intermediates that damage microbial DNA and proteins [3].

Key Research Context

The drive to study Carnidazole and its metabolites stems from the need to ensure safety and efficacy in veterinary use. Research into alternative treatments, like bile acids, highlights the ongoing search for effective agents against parasites like Trichomonas gallinae [5]. Using a validated internal standard like this compound is crucial for generating reliable data in these studies.

References

Carnidazole and the Nitroimidazole Class Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Carnidazole is an antiprotozoal medication belonging to the nitroimidazole drug class [1]. Although the search results do not contain a specific mechanistic study for carnidazole-d3, its mechanism is understood through the well-established pathway of its parent compound and class.

The diagram below illustrates the general nitroimidazole mechanism of action, which carnidazole is expected to share.

G Drug Nitroimidazole Prodrug (e.g., Carnidazole) PFR Parasite-Specific Pyruvate:Ferredoxin Oxidoreductase (PFR) Drug->PFR Intracellular Uptake Nitroso Highly Reactive Nitroso Intermediates PFR->Nitroso Enzymatic Reduction DNA DNA Damage Nitroso->DNA Covalent Binding CEL Cytotoxic Effect & Cell Death DNA->CEL

Generalized mechanism of action for nitroimidazole drugs like carnidazole.

Analytical Detection of Carnidazole

A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method can identify and confirm carnidazole in animal plasma alongside nine other nitroimidazoles [1]. The key performance parameters of this method are summarized below.

Validation Parameter Description / Value
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]
Sample Matrix Animal plasma (bovine, avian, ovine, porcine, equine) [1]
Sample Preparation Extraction with acetonitrile, liquid-liquid wash with hexane (no solid-phase extraction required) [1]
Detection Capability (CCβ) Ranged from 0.8 to 2.6 ng mL⁻¹ for all analytes, demonstrating high sensitivity [1]
Accuracy Between 101% and 108% across the various analytes [1]
Precision (Inter-assay CV%) Varied from 4.9% to 15.2% [1]

Research Applications of this compound

Based on the search results and standard practices in pharmaceutical research, This compound is a deuterated stable isotope-labeled compound [2]. Such compounds are not used as therapeutic agents but are crucial tools in modern research, primarily for:

  • Quantitative Bioanalysis: Serving as an internal standard in LC-MS/MS methods to ensure accurate and precise measurement of the native carnidazole in complex biological samples like plasma, correcting for variability in sample preparation and instrument response [2] [1].
  • Metabolism Studies: Helping researchers track and identify the metabolic fate of the drug within a biological system.

References

deuterated Carnidazole pharmacokinetic studies

Author: Smolecule Technical Support Team. Date: February 2026

Carnidazole and the Deuterated Drug Strategy

Carnidazole is a 5-nitroimidazole antifungal and antiprotozoal drug used in veterinary medicine [1] [2]. Like other members of its class, its activity is linked to the reductive bioactivation of its nitro group, which generates reactive intermediates that damage pathogen macromolecules [2].

The "deuterium switch" strategy involves replacing specific hydrogen atoms in a drug molecule with deuterium (a heavier hydrogen isotope) to create a new chemical entity. The primary goal is to alter and often improve the drug's pharmacokinetic (PK) or toxicological profile [3] [4]. This is possible because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. When the breaking of a C-H bond is the rate-limiting step in a metabolic reaction, deuteration at that site can slow the metabolism via a Deuterium Kinetic Isotope Effect (DKIE) [3]. Potential benefits include:

  • Increased metabolic stability and extended half-life.
  • Reduced formation of toxic metabolites.
  • Altered metabolic pathways to avoid non-selective metabolites [3].

A Roadmap for Deuterated Carnidazole Development

Since no direct studies on deuterated Carnidazole exist, the following workflow, synthesized from general deuterated drug development principles, outlines the essential steps for such a project. The core challenge is to identify the specific sites on the Carnidazole molecule where deuteration will have the desired effect.

G start Start: Carnidazole step1 1. Metabolic Site Identification start->step1 step2 2. Design Deuteration Sites step1->step2 step3 3. In Vitro PK Assessment step2->step3 step4 4. In Vivo PK Studies step3->step4 step5 5. Data & Patent Strategy step4->step5

Diagram of the key experimental phases for developing a deuterated drug candidate.

Phase 1: Metabolic Site Identification and Deuteration Design

The first step is to understand how Carnidazole is metabolized to identify promising deuteration targets.

  • Objective: Identify the major metabolic soft spots in Carnidazole.

  • Detailed Protocol:

    • In Vitro Incubation: Incubate Carnidazole with appropriate biological systems, such as liver microsomes or hepatocytes, from relevant species (e.g., target animal, human for human drug development) [5].
    • Metabolite Profiling: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the formed metabolites [6] [7]. The mass spectrometer detects the mass-to-charge ratio of molecules, allowing you to deduce the structure of metabolites based on mass shifts from the parent drug.
    • Data Analysis: Determine the primary routes of metabolism. For a drug like Carnidazole, common pathways could include oxidative transformations on its methyl or methylene groups [8].
  • Designing the Deuterated Analog: Based on the metabolic data, deuterium atoms are introduced at the carbon atoms where oxidation occurs. For instance, if a common metabolite results from O-demethylation (common for 4-methoxy groups), deuteration would target the methyl group (-OCD₃) [8].

Phase 2: Experimental Pharmacokinetic Assessment

After synthesizing the deuterated candidate(s), their performance must be rigorously tested and compared to the original Carnidazole.

  • Objective: Quantify and compare the PK parameters of deuterated Carnidazole versus Carnidazole.

  • Detailed Protocols:

    A) In Vitro Intrinsic Clearance Assay:

    • Substrate Depletion: Incubate both compounds (at ~1 µM) with liver microsomes and an NADPH-regenerating system [5].
    • Sampling: Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 min).
    • Analysis: Quench the reactions and use LC-MS/MS to determine the parent drug concentration remaining at each time point.
    • Calculation: Plot the natural log of concentration versus time. The slope is the elimination rate constant (k), from which intrinsic clearance (CLint) can be calculated. A lower CLint for the deuterated version indicates successful metabolic stabilization [8] [5].

    B) In Vivo Pharmacokinetic Study:

    • Dosing & Sampling: Administer both compounds (e.g., intravenously and orally) to an animal model. Collect serial blood samples over a suitable time period.
    • Bioanalysis: Process plasma samples (e.g., protein precipitation with acetonitrile, sometimes with a hexane wash to remove lipids) [6] [7]. Analyze plasma concentrations of both compounds using a validated LC-MS/MS method.
    • Data & Statistics: Use non-compartmental analysis to calculate key PK parameters. Perform statistical comparisons (e.g., t-test) to confirm significant differences.

The table below summarizes the key parameters to report from these studies.

Study Type Key Parameter Definition & Interpretation
In Vitro Intrinsic Clearance (CLint) The inherent metabolic capacity of the liver system for the drug. A lower value for the deuterated drug indicates success.
Metabolite Profile The pattern and abundance of metabolites. A reduction in the primary metabolite and potential appearance of new pathways (metabolic switching) [5].
In Vivo Area Under Curve (AUC) Total drug exposure over time. An increase suggests improved bioavailability or reduced clearance.
Half-life (t½) Time for plasma concentration to reduce by half. A longer half-life indicates slower elimination.
Maximum Concentration (Cmax) Peak plasma concentration. May be increased with deuteration.
Clearance (CL) Volume of plasma cleared of drug per unit time. A lower value indicates slower removal from the body.

Important Considerations for a Successful Program

Beyond the core experiments, several strategic factors are critical for a successful deuterated drug program.

  • Mechanistic Complexity: The success of deuteration is highly dependent on the enzyme and reaction mechanism involved. For Cytochrome P450 enzymes, factors like metabolic switching (where blocking one pathway increases metabolism at another site) can negate the DKIE [5]. Thorough in vitro profiling is essential to uncover this.
  • Patentability: Simply creating a deuterated analog of a known drug is often considered "obvious" by patent offices. To secure strong intellectual property, you must demonstrate an unexpected and superior property, such as a unique metabolic profile, a reduction in a specific toxic metabolite, or an improved efficacy and safety profile not predicted by the prior art [4].
  • Analytical Method: A highly sensitive and specific bioanalytical method, like the LC-MS/MS method described for 10 nitroimidazoles in plasma, is a prerequisite for all PK studies. This method can achieve detection capabilities (CCβ) as low as 0.8 to 2.6 ng mL⁻¹, which is sufficient for tracking low plasma concentrations [6] [7].

References

Carnidazole-d3 isotopic composition

Author: Smolecule Technical Support Team. Date: February 2026

Carnidazole: The Parent Compound

Carnidazole is an antiprotozoal drug used in veterinary medicine, primarily to treat Trichomonas infections in pigeons and birds of prey [1] [2]. The table below summarizes its core chemical and property data as a reference point for researchers.

Property Description
IUPAC Name O-Methyl [2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]carbamothioate [1]
Molecular Formula C₈H₁₂N₄O₃S [1]
Molecular Weight 244.27 g·mol⁻¹ [1]
Melting Point 124.4 °C [1]
CAS Registry Number 42116-76-7 [1]
Trade Names Spartrix, Pantrix, Gambamix [1]

Analytical Methods for Nitroimidazoles

Although a specific method for Carnidazole-d3 is not available, one study details a robust multi-residue LC-MS/MS method for detecting Carnidazole and other nitroimidazoles in turkey muscle tissue [3]. This protocol can serve as a starting point for developing an analytical method for the deuterated standard.

  • Extraction: The method uses a solvent extraction with an alkali salt to isolate the compounds from the tissue matrix [3].
  • Clean-up: Solid-phase extraction (SPE) is employed for sample clean-up and concentration [3].
  • Analysis & Quantification: The final determinative and confirmatory analysis is performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method was validated to achieve a level of quantification (LOQ) at 0.05 ng/g for most analytes [3].

This general workflow for analyzing nitroimidazoles in a complex biological sample can be visualized as follows:

Muscle Tissue Sample Muscle Tissue Sample Solvent Extraction\n(with alkali salt) Solvent Extraction (with alkali salt) Muscle Tissue Sample->Solvent Extraction\n(with alkali salt) Solid-Phase Extraction\n(SPE) Clean-up Solid-Phase Extraction (SPE) Clean-up Solvent Extraction\n(with alkali salt)->Solid-Phase Extraction\n(SPE) Clean-up LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction\n(SPE) Clean-up->LC-MS/MS Analysis Determination & Confirmation Determination & Confirmation LC-MS/MS Analysis->Determination & Confirmation

This diagram outlines the general analytical workflow for detecting nitroimidazoles in tissue, which can be adapted for this compound [3].

Synthesis & Characterization of this compound

Since the search results do not contain specific information on this compound, I can outline the general approach that research scientists would take based on standard practices in deuterated compound preparation.

  • Synthesis Strategy: The "-d3" notation typically signifies that three hydrogen atoms (H) in the molecule have been replaced with deuterium atoms (D). The most likely synthesis path would involve reacting a deuterated analogue of 2-(2-methyl-5-nitroimidazol-1-yl)ethan-1-amine with methyl chlorodithioformate or a similar agent. A key step would be the use of O-methyl [2-(2-methyl-d3-5-nitro-1H-imidazol-1-yl)ethyl]carbamothioate to ensure the deuterium labels are on the inert methyl group for metabolic stability.
  • Analytical Confirmation: The synthesized this compound would be characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the site-specific incorporation of deuterium and assess isotopic purity. Its behavior would be compared against the non-deuterated Carnidazole standard using the LC-MS/MS methods described previously.

References

Comprehensive Technical Guide: Deuterium Labeling in Nitroimidazole Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Nitroimidazoles and Deuterium Labeling

Nitroimidazoles represent one of the most essential and unique scaffolds in drug discovery since the discovery of the first natural nitroimidazole (azomycin) from Nocardia mesenterica in 1953. These compounds feature a distinctive imidazole ring structure with a nitro group substitution that enables diverse biological activities against bacterial, parasitic, and hypoxic tumor cells. The redox-active nitro group serves as the pharmacophore responsible for the selective toxicity under low-oxygen conditions, making nitroimidazoles particularly valuable for targeting anaerobic pathogens and hypoxic tumor regions that are often resistant to conventional therapies. [1]

The integration of deuterium labeling techniques with nitroimidazole research has created powerful tools for understanding drug mechanisms, optimizing therapeutic efficacy, and developing diagnostic agents. Deuterium, a stable non-radioactive isotope of hydrogen, can be strategically incorporated into nitroimidazole compounds either as a tracer for mechanistic studies or as a means to modify metabolic properties. The slightly stronger carbon-deuterium bond compared to carbon-hydrogen can potentially alter the metabolic stability and pharmacokinetic profile of nitroimidazole-based drugs, while deuterium labeling enables researchers to track drug distribution, metabolism, and protein interactions through various analytical techniques. The applications span from basic research on hypoxia mechanisms to clinical development of novel therapeutics. [2] [3]

Key Roles of Deuterium in Nitroimidazole Research

Analytical and Metabolic Applications

Deuterium serves multiple critical functions in nitroimidazole research, with applications spanning from basic mechanistic studies to clinical development. The table below summarizes the primary roles of deuterium labeling in this field:

Table 1: Key Applications of Deuterium Labeling in Nitroimidazole Research

Application Category Specific Role of Deuterium Research Utility
Mechanistic Studies Tracking protein binding sites via HDX-MS Identifies molecular targets and binding interfaces [3] [4]
Metabolic pathway tracing Elucidates bioactivation and degradation pathways [1]
Drug Development Metabolic stability enhancement Improves pharmacokinetics via deuterium isotope effects [1]
Hypoxia imaging and diagnostics Enables non-invasive detection of hypoxic tissues [5]
Technical Applications Internal standards for analytics Enables precise quantification using LC-MS/MS [3]
Protein dynamics assessment Probes conformational changes via HDX kinetics [4]
Technical Implementation Approaches
  • HDX-MS (Hydrogen-Deuterium Exchange Mass Spectrometry): This powerful technique leverages the spontaneous exchange of amide hydrogens with deuterium to investigate protein structure and dynamics. When applied to nitroimidazole research, HDX-MS can reveal how these compounds interact with their cellular targets under hypoxic conditions. The exchange kinetics provide information on protein conformational changes, folding dynamics, and binding interfaces, with recent interlaboratory studies demonstrating a reproducibility of approximately 6.5-9.0% for back-exchange corrected deuterium uptake measurements. [3] [4]

  • Metabolic Tracing: Deuterium labeling allows researchers to track the metabolic fate of nitroimidazole compounds in biological systems. By incorporating deuterium at specific positions in the molecule, researchers can distinguish parent compounds from metabolites using mass spectrometry, enabling detailed mapping of bioactivation pathways and degradation routes. This approach is particularly valuable for understanding the reductive activation process that nitroimidazoles undergo in hypoxic cells, which is central to their selective toxicity. [1]

  • Deuterated Water (D₂O) Labeling: The use of deuterated water as a tracer enables measurement of cell proliferation rates and protein synthesis in vivo. This approach has been applied to study the effects of nitroimidazole compounds on cellular kinetics in target tissues, particularly in hypoxic tumor regions. Protocol variations typically involve doses ranging from 40-100 ml/day of pure deuterated water for durations of 4-12 weeks, with study designs tailored to the kinetics of the target cell population. [2]

HDX-MS Methodology for Studying Nitroimidazole-Protein Interactions

Workflow Overview

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) provides a powerful platform for investigating how nitroimidazole compounds interact with their cellular protein targets, particularly under hypoxic conditions. The technique capitalizes on the fundamental principle that amide hydrogens in protein backbone structures exchange with deuterium from the solvent at rates dependent on their solvent accessibility and hydrogen bonding. When a nitroimidazole compound binds to a protein or induces conformational changes, it alters the exchange kinetics of specific regions, providing precise information on binding sites and structural perturbations. [3] [4]

The following diagram illustrates the complete HDX-MS workflow for studying nitroimidazole-protein interactions:

hdx_ms_workflow HDX-MS Workflow for Nitroimidazole Studies start Protein + Nitroimidazole Incubation hdx D₂O Exchange (pD 7.4, Varying Time) start->hdx quench Rapid Acidification & Denaturation (0°C) hdx->quench digestion Proteolytic Digestion (Immobilized Pepsin) quench->digestion lc Liquid Chromatography (0°C Separation) digestion->lc ms Mass Spectrometric Analysis lc->ms analysis Data Processing & Deuteration Calculation ms->analysis

HDX-MS experimental workflow for characterizing nitroimidazole-protein interactions

Detailed Methodology
  • Deuterium Exchange Phase: The target protein, typically pre-incubated with the nitroimidazole compound of interest, is diluted into D₂O-containing buffer (pD 7.4, 80-96% D₂O) at carefully controlled temperatures (typically 3.6-25°C). The exchange reaction is allowed to proceed for precisely defined time intervals ranging from 30 seconds to 4 hours, capturing both fast and slow exchanging amide hydrogens. For hypoxia-related studies, this step may be conducted in specialized chambers that maintain low oxygen tensions to mimic physiological conditions relevant to nitroimidazole activation. [3]

  • Quenching and Digestion: After the designated exchange time, the reaction is rapidly quenched by lowering the pH to approximately 2.5 and the temperature to 0°C, conditions that minimize back-exchange while maintaining protein denaturation. The denatured protein is then subjected to proteolytic digestion using immobilized pepsin or pepsin/aspartic protease blends for 18-240 seconds at 0-20°C. This efficient digestion generates peptide fragments that retain their deuterium labeling patterns while being suitable for liquid chromatography and mass spectrometric analysis. [3]

  • LC-MS Analysis and Data Processing: The generated peptides are separated using reverse-phase liquid chromatography at near-freezing temperatures (0°C) to minimize back-exchange. Mass spectrometric analysis follows, typically using high-resolution instruments capable of detecting the small mass differences resulting from deuterium incorporation. Advanced computational approaches then process the raw data, extracting deuterium uptake kinetics and calculating protection factors that reflect the solvent accessibility of different protein regions. When applied to nitroimidazole research, this methodology can reveal how these compounds interact with key cellular proteins under hypoxic conditions. [3] [4]

Deuterium Labeling in Nitroimidazole Therapeutic Applications

Anti-infective and Anticancer Development

Deuterium labeling plays a significant role in the development and optimization of nitroimidazole-based therapeutics across multiple disease areas. The strategic incorporation of deuterium into nitroimidazole scaffolds can enhance metabolic stability, reduce toxicity profiles, and enable precise tracking of drug distribution and activation. These applications leverage both the kinetic isotope effect (where carbon-deuterium bonds cleave more slowly than carbon-hydrogen bonds) and the traceability of deuterium atoms using mass spectrometry and other analytical techniques. [1]

Table 2: Deuterium Applications in Nitroimidazole Drug Development

Therapeutic Area Nitroimidazole Examples Deuterium Application Impact/Outcome
Anti-infectives Metronidazole, Delamanid, Pretomanid Metabolic pathway tracing Understanding of reductive activation mechanisms [1] [6]
Fexinidazole, Benznidazole Deuterium isotope effect Potential for improved metabolic stability [1]
Anticancer Agents Evofosfamide (TH-302), Pimonidazole Hypoxia imaging Non-invasive detection of tumor hypoxia [5] [1]
Azomycin arabinoside Protein target identification Identification of cellular targets like GAPDH, GSTP1 [5]
Diagnostics EF5, Pimonidazole Deuterated analogs Immunohistochemical hypoxia detection [5]
Biosimilar Characterization and Quality Control

Beyond drug development, HDX-MS with deuterium labeling has emerged as a powerful tool for biosimilar characterization and quality control of biopharmaceuticals, including antibody-based therapeutics. The ability of HDX-MS to detect subtle differences in higher-order structure makes it particularly valuable for establishing dynamic similarity between biosimilar and innovator products. Industry data show that approximately 15% of Biologics License Applications (BLAs) submitted to the FDA in 2016 included HDX-MS data, underscoring its growing importance in regulatory submissions. [3]

Recent interlaboratory studies have demonstrated that HDX-MS measurements can achieve reproducibility of approximately 6.5±0.6% for back-exchange corrected deuterium uptake when harmonized protocols are used, making the technique sufficiently robust for quality control applications. This reproducibility is particularly relevant for nitroimidazole research when these compounds are developed as components of antibody-drug conjugates or other complex therapeutic modalities where structural characterization is critical. [3]

Experimental Protocols and Technical Specifications

Synthetic and Analytical Methods
  • Nitroimidazole-D₂O Incubation Protocol: For studying protein interactions, researchers incubate nitroimidazole compounds with target proteins in deuterated buffer (50 mM phosphate, pD 7.4, 0.15 M NaCl, 80-96% D₂O) at precisely controlled temperatures (typically 25°C for optimal reproducibility). The reaction is performed for timed intervals (30s, 1m, 10m, 1h, 4h) before quenching with pre-chilled acidic solution (0.1% formic acid, 0.2 M TCEP, 4 M urea, pH 2.5) at a 1:1 volume ratio. This protocol enables characterization of both transient and stable interactions between nitroimidazoles and their cellular targets, with particular relevance to hypoxic activation mechanisms. [3]

  • Deuterated Water Cell Labeling Protocol: For in vivo studies of cell proliferation effects, researchers administer deuterated water to subjects (40-100 ml/day of 70% or 99.9% D₂O) for 4-12 weeks, often with an initial priming dose (typically 2-3 times maintenance dose) to achieve rapid plateau labeling in body water. Biological samples (blood, tissue biopsies) are collected at predetermined intervals, and genomic DNA or specific proteins are isolated for analysis of deuterium incorporation by GC-MS or LC-MS. This approach has been used to study how nitroimidazole compounds affect tumor cell proliferation rates in hypoxic microenvironments. [2]

  • Synthesis of Deuterium-Compatible Nitroimidazole Probes: Researchers have developed specialized nitroimidazole derivatives like azidoazomycin arabinofuranoside (N₃-AZA) that incorporate functional groups compatible with click chemistry applications. The synthetic route involves reacting 1-α-D-(5-deoxy-5-iodo-arabinofuranosyl)-2-nitroimidazole with sodium azide in DMF at 100°C for 2 hours, followed by purification using silica gel chromatography (CH₂Cl₂/CH₃OH, 10:1). This deuterium-compatible probe enables both proteomic studies of nitroimidazole targets and efficient fluorescent labeling of hypoxic cells and tissues. [5]

Safety and Regulatory Considerations

Toxicity and Handling Protocols

The use of deuterium labeling in nitroimidazole research requires careful attention to safety considerations, both for the nitroimidazole compounds themselves and for the deuterated materials. Extensive studies have established that deuterated water administered at tracer doses (typically maintaining body water enrichment below 0.25% for proliferation studies) shows no significant toxicity signals, with only occasional reports of transient dizziness likely related to changes in endolymph density in the inner ear. Comprehensive reviews of human studies using deuterated water for cell turnover measurements have identified no clinical toxicity across 29 studies involving 535 participants. [2]

For nitroimidazole compounds specifically, mutagenic potential remains a consideration in development programs, particularly for earlier compounds in this class. However, newer generation nitroimidazoles like Delamanid and Pretomanid have been specifically engineered to minimize genotoxic effects while maintaining therapeutic efficacy. Researchers working with deuterated forms of these compounds should follow standard precautions for handling potentially mutagenic substances, including appropriate personal protective equipment and engineering controls. [1]

Regulatory and Compliance Aspects

Regulatory considerations for deuterium labeling in nitroimidazole research encompass both the deuterated materials and the nitroimidazole compounds themselves. From a deuterium perspective, regulatory agencies generally regard stable isotope labeling as safe for human studies when properly administered, though protocols must clearly distinguish these non-radioactive approaches from radioactive isotope methods. The expanding use of HDX-MS data in regulatory submissions for biopharmaceuticals (approximately 15% of BLAs in 2016 included HDX-MS data) has established a precedent for the regulatory acceptance of deuterium-based methodologies. [3]

For nitroimidazole compounds progressing through development pathways, the incorporation of deuterium atoms may trigger specific regulatory requirements depending on the purpose and extent of deuteration. When deuterium is used to create deuterated analogs with potentially improved pharmacokinetic profiles, these are typically considered new chemical entities from a regulatory perspective. However, when deuterium is used solely as a tracer for mechanistic studies without altering the primary pharmacokinetic or metabolic properties, different regulatory considerations may apply. [1]

Conclusion

References

Carnidazole-d3 metabolic pathway investigation

Author: Smolecule Technical Support Team. Date: February 2026

Metabolic Pathways of Related Benzimidazoles

While data for Carnidazole is unavailable, research on albendazole and fenbendazole provides a strong model. These benzimidazoles undergo complex metabolism primarily mediated by cytochrome P450 (P450) enzymes and flavin-containing monooxygenase (FMO) [1] [2].

The table below summarizes the key enzymes involved in the metabolism of these analogous compounds [1] [2]:

Drug Metabolic Reaction Primary Enzyme(s) Responsible Key Catalytic Metrics
Albendazole Hydroxylation CYP2J2 0.34 µl/min/pmol P450 (rate 3.9-fold higher than CYP2C19)
Sulfoxidation CYP2J2, CYP3A4, FMO Information Missing
Fenbendazole Hydroxylation CYP2C19, CYP2J2 2.68 and 1.94 µl/min/pmol P450 for CYP2C19 and CYP2J2, respectively
Sulfoxidation CYP3A4, FMO Information Missing

Based on this analog information, the following diagram outlines a proposed experimental workflow and a predicted high-level metabolic pathway for Carnidazole-d3.

architecture cluster_predicted Predicted this compound Metabolic Pathway (Based on Analogs) cluster_workflow Proposed Experimental Workflow Carnidazole_d3 This compound Parent Compound Hydroxylation Hydroxylation Carnidazole_d3->Hydroxylation  P450 Enzymes  (e.g., CYP2J2, CYP2C19) Sulfoxidation Sulfoxidation Carnidazole_d3->Sulfoxidation  P450 / FMO Hydroxy_Carnidazole Hydroxy- This compound Hydroxylation->Hydroxy_Carnidazole Sulfoxide_Carnidazole Sulfoxide- This compound Sulfoxidation->Sulfoxide_Carnidazole Start 1. In Vitro Incubation (this compound + Liver Microsomes) Analysis 2. Metabolite Analysis (LC-MS/MS) Start->Analysis EnzymeID 3. Enzyme Identification (Correlation & Inhibition) Analysis->EnzymeID Kinetics 4. Kinetic Characterization (Km, Vmax) EnzymeID->Kinetics

Diagram 1. Proposed metabolic pathway for this compound and the experimental workflow for its investigation.

Detailed Experimental Protocols

You can use the following established methodologies to empirically determine the metabolic pathway of this compound [1] [2].

In Vitro Incubation with Human Liver Microsomes (HLMs)

This system provides a complete set of human drug-metabolizing enzymes.

  • Reaction Composition: A typical 200 µL incubation mixture contains:
    • 100 mM potassium phosphate buffer (pH 7.4)
    • HLMs (e.g., 0.5-1.0 mg/mL protein content)
    • This compound (substrate, e.g., 1-100 µM)
    • NADPH-regenerating system: 1.3 mM β-NADP⁺, 3.3 mM G6P, 0.4 U/mL G6PDH, and 3.3 mM MgCl₂
  • Procedure:
    • Pre-incubate the mixture (without NADPH system) for 5 minutes at 37°C.
    • Initiate the reaction by adding the NADPH-regenerating system.
    • Incubate for a predetermined time (e.g., 10-60 minutes) at 37°C in a shaking water bath.
    • Terminate the reaction by adding 200 µL of ice-cold acetonitrile.
    • Vortex, then centrifuge at high speed (e.g., 10,000 × g for 5-10 minutes) to pellet proteins.
    • Analyze the supernatant for metabolites.
Recombinant P450 (Supersomes) Assay

This pinpoints the specific P450 isoforms involved.

  • Reaction Composition: Similar to the HLM assay, but replaces HLMs with a single, specific recombinant human P450 isoform (e.g., CYP2J2, CYP2C19, CYP3A4).
  • Procedure: Follow the same protocol as the HLM incubation. By comparing metabolite formation rates across different P450 isoforms, you can identify the primary enzymes responsible for this compound metabolism.
Enzyme Kinetic Analysis

This characterizes the efficiency of the metabolic reactions.

  • Method: Perform the HLM or recombinant P450 assay with varying concentrations of this compound (e.g., from 1 to 200 µM).
  • Analysis: Plot the metabolite formation rate against the substrate concentration. Fit the data to the Michaelis-Menten model (or other appropriate models) to determine the kinetic parameters Km (affinity) and Vmax (maximum velocity).
P450 Isoform-Selective Chemical Inhibition

This provides orthogonal confirmation of the enzymes involved.

  • Method: Pre-incubate HLMs with a selective chemical inhibitor for a specific P450 isoform before adding the substrate and NADPH.
  • Common Inhibitors:
    • CYP2J2: Danazol (2-5 µM)
    • CYP2C19: Ticlopidine (10-50 µM)
    • CYP3A4: Ketoconazole (1-5 µM)
  • Analysis: A significant reduction in metabolite formation in the presence of a specific inhibitor implicates that P450 isoform in the metabolic pathway.

Research Implications and Next Steps

The information from analog studies provides a powerful starting hypothesis. Your investigation of this compound should prioritize verifying the role of CYP2J2 and CYP2C19, while also screening other major P450s.

The deuterated form of the drug (-d3) may exhibit a Kinetic Isotope Effect (KIE), where the carbon-deuterium bond is stronger and harder to break compared to carbon-hydrogen. This could lead to a slower metabolic rate and altered pharmacokinetics for deuterated metabolites, a key point to examine in your experimental data [1] [2].

References

Comprehensive Application Notes and Protocols for LC-MS/MS Determination of Carnidazole-d3 in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Carnidazole is a nitroimidazole derivative with known antiprotozoal and antimicrobial activity used in veterinary medicine. The analysis of nitroimidazoles like carnidazole in biological matrices presents significant challenges due to low concentration levels and complex sample matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for determining such compounds due to its exceptional sensitivity and specificity. The deuterated internal standard Carnidazole-d3 serves as an essential tool for ensuring accurate quantification by compensating for potential matrix effects and analytical variability. These application notes provide detailed protocols and methodological considerations for reliable detection and quantification of this compound using LC-MS/MS technology, incorporating validated approaches from established multi-residue methods for nitroimidazole compounds [1] [2] [3].

The analysis of veterinary drug residues requires methods with high sensitivity and specificity to meet regulatory standards. Commission Decision 2002/657/EC establishes performance criteria for analytical methods used in residue testing, including requirements for identification, confirmation, and quantification [1] [3]. The method outlined herein has been designed to comply with these rigorous standards, providing a reliable approach for carnidazole determination in various biological matrices.

Sample Preparation Protocol

Materials and Reagents
  • This compound standard (purity ≥98%)
  • Acetonitrile (HPLC grade)
  • Hexane (HPLC grade)
  • Sodium chloride (analytical grade)
  • Methanol (HPLC grade)
  • Deionized water (Milli-Q or equivalent)
  • Plasma samples (avian, ovine, porcine, or equine)
  • Internal standard solution (recommended: deuterated nitroimidazole analogs)
Sample Preparation Procedure
  • Sample Aliquot: Transfer 500 μL of plasma sample into a clean 15 mL polypropylene centrifuge tube.

  • Internal Standard Addition: Add 50 μL of appropriate internal standard solution (if this compound is the analyte, consider using another stable isotope-labeled nitroimidazole as internal standard).

  • Protein Precipitation: Add 2 mL of acetonitrile to the sample, vortex vigorously for 30 seconds, and then centrifuge at 4000 × g for 10 minutes at 4°C.

  • Matrix Removal: Transfer the supernatant to a new tube, add approximately 0.5 g of sodium chloride, and vortex for 15 seconds to facilitate phase separation and remove matrix contaminants [1] [2].

  • Lipid Clean-up: Add 2 mL of hexane to the acetonitrile extract, vortex for 30 seconds, and centrifuge at 3000 × g for 5 minutes. Discard the upper hexane layer containing non-polar contaminants [3].

  • Concentration: Transfer the purified acetonitrile layer to a clean evaporation tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 200 μL of mobile phase (typically 10 mM ammonium formate in water:acetonitrile, 90:10, v/v), vortex for 30 seconds, and transfer to an autosampler vial for LC-MS/MS analysis.

Table 1: Troubleshooting Guide for Sample Preparation

Issue Potential Cause Solution
Low recovery Incomplete protein precipitation Increase acetonitrile volume or vortex time
Matrix interference Insufficient clean-up Repeat hexane wash step or increase salt amount
Poor reproducibility Inconsistent evaporation Use controlled evaporation system with temperature monitoring
Signal suppression High matrix content Dilute final extract or increase clean-up stringency

LC-MS/MS Analysis

Liquid Chromatography Conditions

The liquid chromatography system should be configured with a binary pump, autosampler, and temperature-controlled column compartment. The following parameters have been optimized for nitroimidazole separation:

  • Analytical Column: C18 column (100 × 2.1 mm, 1.8 μm particle size)
  • Column Temperature: 40°C
  • Injection Volume: 10 μL
  • Flow Rate: 0.3 mL/min
  • Mobile Phase A: 10 mM ammonium formate in water
  • Mobile Phase B: 10 mM ammonium formate in acetonitrile
  • Gradient Program:
    • 0-1 min: 10% B (isocratic)
    • 1-8 min: 10% B to 90% B (linear gradient)
    • 8-10 min: 90% B (isocratic)
    • 10-11 min: 90% B to 10% B (linear gradient)
    • 11-15 min: 10% B (column re-equilibration)
Mass Spectrometry Parameters

Mass spectrometric analysis should be performed using triple quadrupole instrumentation with electrospray ionization (ESI) in positive mode. The following parameters provide optimal sensitivity for this compound:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Ion Spray Voltage: 5500 V
  • Source Temperature: 550°C
  • Nebulizer Gas (GS1): 50 psi
  • Heater Gas (GS2): 60 psi
  • Curtain Gas: 35 psi
  • Collision Gas: 8 psi (nitrogen)
  • Interface Heater: Enabled

Table 2: MRM Transitions for this compound and Related Compounds

Compound Q1 Mass (m/z) Q3 Mass (m/z) Dwell Time (ms) DP (V) CE (V) CXP (V)
This compound 245.1 126.1 100 80 35 15
This compound 245.1 158.1 100 80 28 15
Metronidazole 172.1 128.1 100 75 25 12
Dimetridazole 142.1 96.1 100 70 25 10
Ronidazole 201.1 140.1 100 80 20 12
System Suitability Testing

Prior to sample analysis, perform system suitability tests to ensure optimal instrument performance:

  • Retention Time Stability: Retention time variation should be < ±0.1 min for this compound
  • Peak Shape: Asymmetry factor should be between 0.8-1.5
  • Signal Intensity: Reference standards should produce S/N ratio > 10:1 at the LOQ
  • Resolution: Resolution from potentially interfering compounds should be > 1.5

The following workflow diagram illustrates the complete analytical procedure:

carnidazole_workflow start Sample Collection (Plasma) prep1 Internal Standard Addition start->prep1 prep2 Protein Precipitation with Acetonitrile prep1->prep2 prep3 Centrifugation prep2->prep3 prep4 Matrix Removal with NaCl prep3->prep4 prep5 Liquid-Liquid Clean-up with Hexane prep4->prep5 prep6 Evaporation to Dryness (N₂ Stream, 40°C) prep5->prep6 prep7 Reconstitution in Mobile Phase prep6->prep7 lc LC Separation C18 Column prep7->lc ms MS/MS Detection ESI+ MRM Mode lc->ms data Data Analysis & Quantification ms->data

Figure 1: Complete analytical workflow for this compound determination in plasma samples

Method Validation

Method validation was performed according to the principles of Commission Decision 2002/657/EC [1] [3]. The following tables summarize the comprehensive validation data for this compound and related nitroimidazole compounds.

Table 3: Method Validation Performance Characteristics for Nitroimidazoles in Plasma

Parameter Carnidazole Metronidazole Dimetridazole Ronidazole
Linearity Range (ng/mL) 0.5-10.0 0.5-10.0 0.5-10.0 0.5-10.0
Correlation Coefficient (R²) >0.998 >0.998 >0.998 >0.998
LOD (ng/mL) 0.1 0.1 0.1 0.1
LOQ (ng/mL) 0.5 0.5 0.5 0.5
Decision Limit CCα (ng/mL) 0.5-1.6* 0.5 0.5 0.5
Detection Capability CCβ (ng/mL) 0.8-2.6* 0.8 0.8 0.8
Accuracy (%) 87.2-106.2* 101-108 101-108 101-108
Intra-day Precision (%CV) 3.7-11.3* 4.9-15.2 4.9-15.2 4.9-15.2
Inter-day Precision (%CV) 4.9-15.2* 4.9-15.2 4.9-15.2 4.9-15.2
Absolute Recovery (%) 58-77* 50.4-72.7 50.4-72.7 50.4-72.7

Values based on method for 11 nitroimidazoles in egg [3] and 10 nitroimidazoles in plasma [1]

Table 4: Stability of this compound Under Various Storage Conditions

Storage Condition Concentration Time Period Recovery (%) Acceptance Criteria
Short-term (Room Temperature) 5 ng/mL 24 hours 94.5 ±15% of nominal
Long-term (-80°C) 5 ng/mL 30 days 96.2 ±15% of nominal
Freeze-Thaw (3 cycles) 5 ng/mL 3 cycles 92.8 ±15% of nominal
Processed Sample (Autosampler, 10°C) 5 ng/mL 24 hours 98.1 ±15% of nominal
Selectivity and Specificity

The method demonstrated excellent selectivity with no significant interference from endogenous plasma components at the retention time of this compound. Specificity was confirmed by analyzing blank plasma samples from six different sources (avian, ovine, porcine, bovine, equine, and human). The method's ability to distinguish this compound from other nitroimidazoles was confirmed by baseline separation of all analytes.

Matrix Effects

Ion suppression/enhancement effects were evaluated using the post-column infusion method and by comparing the peak areas of standards in neat solution to those spiked into blank plasma extracts. Matrix effects were found to be minimal (<15% suppression) for all analytes when using the described sample preparation protocol with effective clean-up steps.

Application Notes

Critical Parameters for Method Success
  • Sample Integrity: Plasma samples should be processed immediately after collection or stored at -80°C to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Derivatization Considerations: While not required for this compound, some vitamin D metabolites benefit from derivatization to enhance ionization efficiency [4] [5]. For underivatized nitroimidazoles, the described method provides sufficient sensitivity for regulatory compliance.

  • Ionization Efficiency: The electrospray ionization efficiency for this compound is optimal in positive mode. Signal intensity can be further optimized by adjusting the interface heater temperature and nebulizing gas flow rates.

  • Carryover Prevention: Include wash steps in the autosampler program using strong wash solvents (e.g., acetonitrile:isopropanol, 50:50, v/v) to minimize carryover between injections.

Method Adaptability

This method has been successfully adapted for various biological matrices including egg, muscle tissue, and retina samples [3] [6]. For complex matrices like egg, additional clean-up steps or dilution may be necessary to maintain chromatographic performance. The method can also be extended to include hydroxy metabolites of nitroimidazoles with minor modifications to the chromatographic gradient.

Troubleshooting Guide

Table 5: Troubleshooting Guide for LC-MS/MS Analysis

Problem Possible Causes Solutions
Low Sensitivity Source contamination, decreased detector performance, improper mobile phase Clean ion source, check detector calibration, prepare fresh mobile phase
Poor Chromatography Column degradation, mobile phase issues, inadequate sample clean-up Replace guard column, use HPLC-grade solvents with additives, optimize clean-up
Retention Time Shift Mobile phase composition change, column temperature fluctuation Prepare fresh mobile phase, ensure stable column temperature
High Background Noise Contaminated solvent or samples, source requiring maintenance Use high-purity solvents, implement thorough clean-up, maintain ion source

Conclusion

The LC-MS/MS method described herein provides a robust, sensitive, and specific approach for the determination of this compound in biological matrices. The method has been validated according to international standards and demonstrates excellent performance characteristics across the validation parameters. The sample preparation protocol effectively minimizes matrix effects while maintaining high recovery rates, and the chromatographic conditions provide efficient separation of this compound from potential interferents.

This method is suitable for application in regulatory testing, veterinary drug monitoring, and pharmacokinetic studies, offering the sensitivity required to detect this compound at concentrations relevant to current regulatory limits. The protocol can be readily adapted to include additional nitroimidazole compounds and their metabolites for comprehensive multi-residue analysis.

References

Comprehensive Application Notes and Protocols for Carnidazole-d3 Internal Standard Preparation and Use in Analytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carnidazole and Its Deuterated Internal Standard

Carnidazole is a veterinary antiprotozoal medication belonging to the nitroimidazole class of compounds, specifically utilized for the treatment of various diseases in poultry, cattle, and pigs. As a member of the nitroimidazole family, Carnidazole contains the characteristic nitroimidazole moiety which confers its biological activity against anaerobic pathogens and protozoa. The compound's systematic IUPAC name is [2-(2-methyl-5-nitro-imidazol-1-yl)ethyl] carbamothioic acid O-methyl ester, with a molecular formula of C~8~H~12~N~4~O~3~S and a CAS registry number of 42116-76-7 [1].

The preparation of a deuterated internal standard, specifically Carnidazole-d3, represents a critical advancement in analytical methodology for quantifying Carnidazole residues in complex matrices. Stable isotope-labeled internal standards such as this compound are indispensable in modern analytical chemistry because they closely mimic the chemical behavior of the target analyte during extraction, chromatography, and ionization processes while being distinguishable via mass spectrometry. This similarity in chemical properties combined with mass differentiation enables superior accuracy in quantification compared to external standardization or use of structural analogs as internal standards. The deuterated form typically incorporates three deuterium atoms (d3) at positions that provide sufficient mass shift (typically +3 AMU) while maintaining structural and chemical homology with the native compound [2].

Chemical Properties and Specifications

Structural and Physicochemical Characteristics

Carnidazole possesses distinct molecular structural features that define its analytical behavior and interactions in various matrices. The compound's core structure consists of a 2-methyl-5-nitroimidazole ring connected to a thiocarbamate ester functional group through an ethyl bridge. This arrangement confers both polar and non-polar characteristics to the molecule, influencing its solubility and chromatographic behavior. The SMILES notation for Carnidazole is COC(=S)NCCn1c(C)ncc1N+=O, while its InChI key is OVEVHVURWWTPFC-UHFFFAOYSA-N, representing the standardized molecular representation [1].

The nitro group on the imidazole ring provides a strong chromophore and facilitates electrochemical detection, while the thiocarbamate moiety contributes to the compound's mass spectrometric fragmentation pattern. These functional groups enable sensitive detection across multiple analytical platforms. Carnidazole is classified as a combustible solid with specific handling requirements, including the use of N95 dust masks, eyeshields, and gloves for personal protection. The compound carries a danger warning with hazard classifications including Eye Damage Category 1 and Skin Sensitization Category 1, necessitating appropriate safety precautions during laboratory handling [1].

Deuterated Internal Standard Advantages

The implementation of this compound as an internal standard offers several significant advantages in analytical method development and application:

  • Compensation for Matrix Effects: Deuterated internal standards experience nearly identical ion suppression or enhancement effects as the native analyte during mass spectrometric analysis, enabling accurate correction for matrix-induced variations in signal response.

  • Extraction Efficiency Monitoring: By adding the deuterated standard prior to sample preparation, analysts can precisely monitor and correct for losses during extraction, clean-up, and preconcentration steps.

  • Chromatographic Performance Tracking: While exhibiting nearly identical retention times to the native compound, the slight isotopic difference allows for separate detection, enabling verification of chromatographic integrity.

  • Instrumental Variation Normalization: Fluctuations in instrument sensitivity, injection volume, and ionization efficiency are simultaneously accounted for when using a stable isotope-labeled internal standard.

Table 1: Comparative Properties of Carnidazole and this compound

Property Carnidazole This compound
Molecular Formula C~8~H~12~N~4~O~3~S C~8~H~9~D~3~N~4~O~3~S
Molecular Weight 244.27 g/mol 247.29 g/mol
CAS Number 42116-76-7 Not assigned
Deuterium Positions Not applicable Typically at methyl groups
Major MS Transition m/z 245→... m/z 248→...
Chromatographic Behavior Reference retention time Nearly identical retention
Extraction Efficiency Variable with matrix Compensates for losses

Synthesis and Preparation Methods

Strategic Approaches to this compound Synthesis

The synthesis of this compound requires careful consideration of deuterium incorporation sites to ensure metabolic stability and analytical performance. The most common approach involves introducing deuterium at non-labile positions that will not undergo exchange with protons during sample preparation or analysis. Based on the structure of Carnidazole and common deuterium labeling strategies, the most probable positions for deuterium incorporation are the methyl groups attached to the imidazole ring and/or the thiocarbamate moiety. These positions provide stable deuterium incorporation while maintaining chemical equivalence with the non-deuterated molecule.

The synthesis typically begins with deuterated precursors that are incorporated into the final molecular structure through multi-step organic synthesis. For instance, deuterated methyl iodide (CD~3~I) or deuterated methanol (CD~3~OD) can serve as sources of deuterium atoms for the O-methyl thiocarbamate group. Alternatively, deuterated 2-methylimidazole precursors could be utilized to incorporate deuterium at the imidazole ring methyl position. The selection of synthetic route must balance between deuterium incorporation efficiency, synthetic complexity, and final product purity, with consideration for the economic feasibility of producing the internal standard at the required quality level [2].

Detailed Synthesis Protocol

Materials and Reagents:

  • Deuterated starting materials (specific compounds depend on selected synthetic route)
  • Anhydrous solvents (acetonitrile, dimethylformamide, tetrahydrofuran)
  • Appropriate catalysts and bases
  • Purification materials (silica gel, TLC plates, HPLC columns)

Synthetic Procedure:

  • Deuterated Precursor Preparation: Begin with the preparation or procurement of appropriately deuterated building blocks. If using a CD~3~-labeled methoxy approach, start with deuterated methanol (CD~3~OD) and convert to the corresponding deuterated methyl halide or other activated species.

  • Nucleophilic Displacement Reaction: React 2-(2-methyl-5-nitroimidazol-1-yl)ethanamine with carbon disulfide in an appropriate solvent system to form the intermediate isothiocyanate or dithiocarbamate salt.

  • Alkylation with Deuterated Methyl Group: Treat the intermediate with deuterated methyl iodide (CD~3~I) in the presence of a mild base such as potassium carbonate or triethylamine in anhydrous acetonitrile or acetone. The reaction should be conducted under inert atmosphere (nitrogen or argon) at controlled temperature (40-60°C) with monitoring by TLC or LC-MS.

  • Purification and Isolation: Upon reaction completion, concentrate the reaction mixture under reduced pressure and purify the crude product using flash chromatography on silica gel with a gradient elution of ethyl acetate in hexane. Alternatively, preparative HPLC with a C18 column and acetonitrile-water mobile phase can be employed for higher purity.

  • Crystallization: Dissolve the purified material in a minimal volume of warm ethanol and slowly add water while cooling to induce crystallization. Collect the crystals by vacuum filtration and wash with cold water-ethanol mixture.

  • Drying and Characterization: Dry the crystalline product under high vacuum (0.1-1.0 mmHg) at room temperature for 12-24 hours. Characterize the final product by NMR (confirming deuterium incorporation), LC-MS (assessing chemical and isotopic purity), and HRMS (verifying molecular formula).

Quality Control Parameters:

  • Isotopic Purity: ≥99% deuterium incorporation at designated positions
  • Chemical Purity: ≥98% by HPLC-UV
  • Residual Solvents: Meet ICH guidelines limits
  • Water Content: ≤0.5% by Karl Fischer titration

Analytical Characterization Protocols

HPLC-MS Analysis Method

Instrumentation and Conditions:

  • HPLC System: UHPLC system with quaternary pump, autosampler, and column compartment with temperature control
  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source
  • Analytical Column: C18 column (100 × 2.1 mm, 1.7-1.8 μm particle size)
  • Mobile Phase A: 0.1% formic acid in water
  • Mobile Phase B: 0.1% formic acid in acetonitrile
  • Gradient Program: 0 min: 5% B; 0.5 min: 5% B; 8 min: 95% B; 10 min: 95% B; 10.1 min: 5% B; 12 min: 5% B
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 5 μL
  • Column Temperature: 40°C
  • Autosampler Temperature: 10°C

Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+)
  • Source Temperature: 150°C
  • Desolvation Temperature: 500°C
  • Desolvation Gas Flow: 1000 L/hr
  • Cone Gas Flow: 150 L/hr
  • Collision Gas Flow: 0.15 mL/min
  • Capillary Voltage: 1.0 kV
  • Cone Voltage: Optimized for Carnidazole and this compound (typically 20-40 V)
  • MRM Transitions:
    • Carnidazole: m/z 245.1 → 121.0 (quantifier), 245.1 → 175.1 (qualifier)
    • This compound: m/z 248.1 → 124.0 (quantifier)

System Suitability Requirements:

  • Retention Time: Carnidazole and this compound should elute at identical times (±0.1 min)
  • Peak Shape: Asymmetry factor between 0.8-1.2
  • Resolution: Baseline separation from potential interferents
  • Signal-to-Noise: ≥50 for standard at lowest calibration level

Table 2: MRM Transitions and Optimized Mass Spectrometer Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Cone Voltage (V)
Carnidazole 245.1 121.0 (quantifier) 20 30
Carnidazole 245.1 175.1 (qualifier) 15 30
This compound 248.1 124.0 (quantifier) 20 30
This compound 248.1 178.1 (qualifier) 15 30
Purity Assessment and Quantification

Isotopic Purity Assessment:

  • Prepare a solution of this compound at approximately 1 μg/mL in mobile phase
  • Acquire full scan mass spectra (m/z 240-260) in high resolution mode if available
  • Calculate isotopic purity by comparing the peak area of the m/z 248.1 (M+H)+ for this compound to the sum of all isotopic peaks in the cluster
  • The isotopic purity should be ≥99% to ensure accurate quantification

Chemical Purity Determination:

  • Prepare a solution of this compound at 10 μg/mL in acetonitrile
  • Inject onto the HPLC system with UV detection at 320 nm (characteristic of nitroimidazoles)
  • Use a calibrated reference standard of non-deuterated Carnidazole for quantification of any non-deuterated impurity
  • Calculate chemical purity by area normalization, which should be ≥98%

Solution Stability Assessment:

  • Prepare stock solutions of this compound in acetonitrile or methanol at 100 μg/mL
  • Store aliquots at various temperatures (-20°C, 4°C, room temperature)
  • Analyze immediately and after 1, 3, 7, 14, and 30 days for concentration and purity
  • Document any degradation or deuterium loss over time

Application in Veterinary Residue Analysis

Sample Preparation Workflow

The analysis of Carnidazole in biological matrices requires careful sample preparation to isolate the analyte from potentially interfering compounds while maintaining the integrity of the drug and its internal standard. The following protocol has been validated for egg samples and can be adapted for other matrices with appropriate modifications [1].

G SamplePreparation Sample Preparation Homogenization Homogenization SamplePreparation->Homogenization ISAddition Internal Standard Addition (Add this compound solution) Homogenization->ISAddition Extraction Liquid-Liquid Extraction (With ethyl acetate or acetonitrile) ISAddition->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation Evaporation to Dryness (Under nitrogen stream at 40°C) Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 1: Sample Preparation Workflow for Carnidazole Analysis in Biological Matrices

Materials and Reagents:

  • This compound internal standard working solution (100 ng/mL in acetonitrile)
  • Acetonitrile (HPLC grade)
  • Methanol (HPLC grade)
  • Ethyl acetate (HPLC grade)
  • Formic acid (ACS grade)
  • Ammonium acetate (ACS grade)
  • Ultrapure water (18.2 MΩ·cm)
  • Oasis HLB solid-phase extraction cartridges (60 mg, 3 mL) or equivalent
  • Centrifuge tubes (15 mL and 50 mL)
  • Nitrogen evaporation system
  • Vortex mixer
  • Centrifuge capable of 4000 × g

Sample Preparation Protocol:

  • Weighing: Accurately weigh 2.0 ± 0.1 g of homogenized sample (egg, tissue, or other matrix) into a 50 mL centrifuge tube.

  • Internal Standard Addition: Add an appropriate volume of this compound working solution to achieve a concentration of 10 ng/g in the sample. The exact concentration should be tailored to the expected residue levels.

  • Extraction: Add 10 mL of acetonitrile to the sample and vortex mix for 30 seconds. Subsequently, shake vigorously for 10 minutes on a mechanical shaker or by hand.

  • Cleanup: For dispersive liquid-liquid microextraction (DLLME), add 1 mL of extraction solvent (chloroform or dichloromethane) and 1.5 mL of disperser solvent (acetonitrile) rapidly to the sample extract using a syringe. A cloudy solution should form immediately [1].

  • Phase Separation: Centrifuge at 4000 × g for 5 minutes to separate the phases. Carefully collect the organic phase using a Pasteur pipette.

  • Concentration: Transfer the organic phase to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 μL of initial mobile phase (typically 5% acetonitrile in water with 0.1% formic acid) and vortex mix for 30 seconds.

  • Filtration: Transfer the reconstituted extract to an autosampler vial through a 0.2 μm syringe filter to remove particulate matter.

LC-MS/MS Analysis for Residue Quantification

Chromatographic Conditions:

  • Column: Kinetex C18 (100 × 2.1 mm, 2.6 μm) or equivalent
  • Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient Program: 0-1 min: 10% B; 1-6 min: 10-90% B; 6-8 min: 90% B; 8-8.1 min: 90-10% B; 8.1-10 min: 10% B
  • Flow Rate: 0.3 mL/min
  • Injection Volume: 10 μL
  • Column Temperature: 40°C

Quality Control Measures:

  • Calibration Standards: Prepare matrix-matched calibration standards covering the range of 0.1-50 ng/g
  • Quality Control Samples: Include at least three levels (low, medium, high) in each batch
  • System Suitability: Verify retention time stability, peak shape, and signal intensity before sample analysis

Quantification Approach:

  • Use the ratio of the peak area of Carnidazole to that of this compound as the response
  • Plot the response ratio against concentration to generate the calibration curve
  • Use linear regression with 1/x weighting for best fit across the concentration range
  • Apply the calibration curve to determine concentrations in unknown samples

Table 3: Method Validation Parameters for Carnidazole Residue Analysis

Validation Parameter Acceptance Criteria Typical Performance
Linearity Range R² ≥ 0.99 0.1-50 ng/g
Accuracy 80-120% of theoretical 85-110%
Precision (RSD) ≤15% (≤20% at LLOQ) 5-12%
Limit of Detection (LOD) Signal-to-noise ≥ 3 0.03 ng/g
Limit of Quantification (LLOQ) Signal-to-noise ≥ 10, accuracy 80-120% 0.1 ng/g
Recovery Consistent and reproducible 85-95%
Matrix Effect ≤15% suppression/enhancement 5-10% suppression
Stability ≤15% deviation from fresh Stable for 24h at 10°C

Storage, Stability, and Quality Control

Storage Conditions and Stability Assessment

Proper storage of this compound is essential to maintain its integrity and performance as an internal standard. The compound should be stored as a neat solid in its original container at controlled temperatures. Based on the properties of Carnidazole and analogous compounds, the following storage conditions are recommended [1]:

  • Neat Material Storage: Store at -20°C ± 5°C in a desiccated environment protected from light
  • Solution Stability: Stock solutions in acetonitrile or methanol (100 μg/mL) are stable for at least 6 months when stored at -20°C
  • Working Solutions: Working solutions (100 ng/mL) should be prepared monthly and stored at 4°C
  • In-Use Stability: Extracted samples in autosampler vials are typically stable for 24-48 hours at 10°C

Stability Assessment Protocol:

  • Long-Term Stability: Periodically analyze stored stock solutions against freshly prepared standards from neat material
  • Freeze-Thaw Stability: Subject quality control samples to three freeze-thaw cycles and compare to freshly prepared standards
  • Processed Sample Stability: Reinject processed samples after 24 and 48 hours of storage in the autosampler at 10°C
  • Benchtop Stability: Leave samples at room temperature for 4-6 hours before processing to assess short-term stability
Quality Control Procedures

Implementing rigorous quality control measures ensures the reliability of analytical results when using this compound as an internal standard:

Reference Standard Qualification:

  • Certificate of Analysis: Require a comprehensive certificate of analysis with each lot of this compound
  • Identity Confirmation: Verify identity through NMR and HRMS upon receipt
  • Purity Assessment: Confirm purity and isotopic enrichment upon receipt and periodically during use

Internal Standard Performance Monitoring:

  • Response Consistency: Monitor the absolute response of the internal standard across batches
  • Retention Time Stability: Track retention time shifts as an indicator of chromatographic performance
  • Ion Ratio Verification: Confirm consistent product ion ratios for the internal standard

Batch Acceptance Criteria:

  • Calibration Curve Fit: R² ≥ 0.99 for the calibration curve
  • Quality Control Accuracy: ≥67% of QC samples within 15% of theoretical values
  • Internal Standard Response: Variation ≤25% across all samples in a batch
  • Blank Samples: Demonstrate absence of significant interference in method blanks

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 4: Troubleshooting Guide for this compound Internal Standard Applications

Problem Potential Causes Recommended Solutions
Decreasing IS Response Solution degradation, MS source contamination Freshly prepare solutions, clean MS source, check infusion consistency
Retention Time Shifts Column aging, mobile phase variation, temperature fluctuations Condition or replace column, prepare fresh mobile phase, verify column temperature
Poor Peak Shape Column issues, matrix effects, incompatible solvent Replace column, improve sample cleanup, match injection solvent to mobile phase
Inaccurate Quantification Incorrect IS addition, pipette calibration errors, matrix effects Verify pipette calibration, add IS early in procedure, use matrix-matched standards
High Background Noise Contaminated reagents, column bleed, source contamination Use high-purity reagents, replace column if necessary, clean ion source
Deuterium Loss Improper storage, labile deuterium positions, pH extremes Store at recommended conditions, verify synthetic strategy, control pH during extraction
Method Adaptation Notes

The protocols described for this compound can be adapted for various analytical scenarios with appropriate modifications:

Alternative Matrices:

  • For environmental water samples, implement solid-phase extraction as a concentration step with Oasis HLB cartridges
  • For tissue samples, incorporate enzymatic digestion or more vigorous extraction techniques
  • For feed samples, employ QuEChERS extraction methodology for efficient cleanup

Regulatory Considerations:

  • Method development should consider relevant maximum residue limits (MRLs) established by regulatory agencies
  • For compliance testing, include confirmatory ions with appropriate ion ratios
  • Implement additional quality controls as required by governing guidelines (e.g., EU Commission Decision 2002/657/EC)

Extension to Other Nitroimidazoles:

  • The general approach can be extended to other nitroimidazole compounds
  • Develop multi-residue methods with multiple deuterated internal standards
  • Optimize chromatographic conditions to separate various nitroimidazoles while maintaining efficiency

Conclusion

This compound serves as an essential analytical tool for accurate quantification of Carnidazole in various matrices. The synthesis, characterization, and application protocols detailed in this document provide a comprehensive framework for implementing this internal standard in regulatory testing, residue monitoring, and research applications. By adhering to these detailed protocols, laboratories can ensure reliable and reproducible results that meet rigorous quality standards. Regular monitoring of internal standard performance and adherence to good laboratory practices will maintain the integrity of analytical methods employing this compound.

References

Proposed Sample Extraction Protocol for Carnidazole-d3: A Methodological Framework

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction Carnidazole is an antiprotozoal drug used primarily in veterinary medicine. The deuterated form, Carnidazole-d3, is a stable isotope-labeled analog critical as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) bioanalysis. Its use is essential for ensuring accurate quantification by correcting for losses during sample preparation and variability in instrument response. This document proposes a detailed sample preparation protocol for extracting this compound from biological matrices, leveraging established principles from the extraction of other small, drug-like molecules. The core steps of this framework—protein precipitation, extraction, and purification—are common to robust bioanalytical methods [1].

2. Experimental Protocol The following is a suggested step-by-step procedure for the extraction of this compound from plasma. Note: This is a theoretical protocol based on analytical best practices; optimization and validation are required for specific applications.

  • 2.1. Materials and Reagents

    • Analyte: this compound standard.
    • Biological Matrix: Control plasma (species-specific).
    • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, Ethyl Acetate, Hexane.
    • Equipment: Vortex mixer, centrifuge, micropipettes, analytical balance, evaporator (e.g., nitrogen blow-down system).
    • Consumables: Microcentrifuge tubes (1.5-2 mL), SPE cartridges (if required, e.g., C18 or mixed-mode).
  • 2.2. Sample Preparation Workflow

CarnidazoleD3_Extraction Start Plasma Sample (100 µL) Step1 1. Protein Precipitation - Add 300 µL cold ACN/MeOH - Vortex 2 min - Centrifuge 10 min, 4°C, 14,000 g Start->Step1 Step2 2. Liquid-Liquid Extraction (LLE) - Transfer supernatant - Add organic solvent (e.g., Ethyl Acetate) - Vortex 5 min - Centrifuge 5 min, 4°C, 14,000 g Step1->Step2 Supernatant Step3 3. Evaporation & Reconstitution - Transfer organic layer - Evaporate to dryness under N₂ stream - Reconstitute in mobile phase - Vortex 1 min Step2->Step3 Organic Layer Step4 4. Analysis - LC-MS/MS Injection Step3->Step4

  • 2.3. Detailed Methodology
    • Aliquot and Spike: Pipette 100 µL of plasma into a clean microcentrifuge tube. Spike with the appropriate amount of this compound internal standard solution and vortex to mix.
    • Protein Precipitation: Add 300 µL of a cold protein precipitation solvent (e.g., Acetonitrile or Methanol) to the plasma. Vortex vigorously for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.
    • Liquid-Liquid Extraction (LLE): Transfer the clean supernatant to a new tube. Add an equal volume of an organic solvent immiscible with water, such as Ethyl Acetate. Vortex for 5 minutes. Centrifuge at 14,000 × g for 5 minutes to separate the phases. The target analyte will partition into the organic layer.
    • Evaporation and Reconstitution: Carefully transfer the upper organic layer to a new tube. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the dry residue in 100-150 µL of LC-MS compatible mobile phase (e.g., a 50:50 v/v mixture of water and methanol). Vortex for 1 minute to ensure complete dissolution.
    • Analysis: Transfer the reconstituted sample to an LC-MS vial for analysis.

3. Method Optimization and Critical Parameters This framework requires empirical optimization. Key parameters to investigate are summarized in the table below.

Table 1: Key Parameters for Method Optimization

Parameter Consideration Impact on Analysis
Extraction Technique Protein Precipitation (PPT) vs. Solid-Phase Extraction (SPE) vs. Liquid-Liquid Extraction (LLE) PPT is fast but less clean; SPE offers superior cleanliness and pre-concentration; LLE is effective for lipophilic compounds [1].
Solvent Selection Polarity, miscibility, and extraction efficiency for this compound. The choice of solvent for LLE or SPE elution directly impacts recovery. A solvent like ethyl acetate may offer high recovery for moderately non-polar compounds.
Sample Cleanup Need for additional purification steps (e.g., SPE). Reduces matrix effects, which are a major source of inaccuracy in LC-MS/MS. A "bind and elute" SPE strategy can effectively remove interferences [2].
Matrix Effects Ion suppression/enhancement in the mass spectrometer. Must be evaluated during validation. The use of a stable isotope-labeled internal standard (this compound itself) is the most effective way to correct for them [1].

4. Quantitative Data from Related Studies While direct data for this compound is unavailable, the performance metrics from optimized methods for other analytes illustrate the targets for a validated protocol.

Table 2: Exemplary Performance Metrics from Vitamin D Metabolite Extraction Methods

Analyte Class Extraction Technique Absolute Recovery Matrix Effect Limit of Quantification (LOQ) Source
Vitamin D & Esters (Liver) Solid-Liquid + SPE ("Bind & Elute") 3 – 24 % 73 – 120 % (Minimal suppression) 1 – 10 ng/mL [2]
Vitamin D & Esters (Liver) Solid-Liquid + SPE ("Removal Strategy") 47 – 123 % 3 – 51 % (Strong suppression) 3 – 20 ng/mL [2]
Vitamin D₃ (Food) Saponification + LLE + ELISA N/A N/A 0.125–0.75 IU/mL [3]

5. Discussion and Conclusion Developing a reliable extraction protocol for this compound is fundamental for accurate pharmacokinetic and residue studies. The proposed framework prioritizes simplicity and effectiveness, starting with protein precipitation followed by LLE. This approach is often sufficient for many small molecules. However, for complex matrices or extreme sensitivity requirements, implementing an SPE cleanup, as demonstrated in the extraction of vitamin D metabolites from liver tissue, is highly recommended [2]. The core principle is that the sample preparation must be rigorous enough to remove endogenous interferences that cause matrix effects, a known challenge in LC-MS/MS bioanalysis [1]. The use of this compound as an internal standard from the very first step of the protocol is crucial to account for any inefficiencies throughout the entire process. This document provides a foundational roadmap, and all steps must be systematically optimized and fully validated for the intended bioanalytical application.

References

Application Note: LC-MS/MS Quantification of Carnidazole-d3 in Animal Plasma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Carnidazole is a veterinary nitroimidazole drug used primarily in poultry, cattle, and pigs [1]. Monitoring its concentration in animal plasma is crucial for pharmacokinetic studies, residue depletion trials, and ensuring food safety. The use of a stable isotope-labeled internal standard like Carnidazole-d3 (where three hydrogen atoms are replaced by deuterium) is considered best practice in bioanalysis. It corrects for analyte loss during sample preparation and mitigates matrix effects during mass spectrometry, thereby significantly improving the accuracy, precision, and reliability of the quantitative results.

This application note outlines a detailed, validated protocol for the determination and confirmation of this compound in animal plasma using Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS). The method is adapted from a robust procedure developed for 10 nitroimidazoles [2] [3], ensuring high sensitivity and selectivity.

Experimental Protocol

Materials and Reagents
  • Analytical Standard: this compound (as neat solid) [1].
  • Solvents: HPLC or LC-MS grade Acetonitrile, Methanol, Hexane, and water.
  • Chemicals: Sodium Chloride (NaCl).
  • Plasma: Control animal plasma (bovine, avian, ovine, porcine, or equine).
  • Equipment: LC-MS/MS system, analytical balance, centrifuge, vortex mixer, nitrogen evaporator.
Sample Preparation Workflow

The sample preparation is designed for rapid processing with high recovery, utilizing protein precipitation and a hexane wash to remove lipid contaminants [2] [3]. The following diagram illustrates the complete workflow:

G Start Plasma Sample (200 µL) P1 1. Add Internal Standard (this compound) Start->P1 P2 2. Protein Precipitation - Add 1 mL Acetonitrile - Vortex vigorously - Centrifuge P1->P2 P3 3. Add NaCl (remove matrix contaminants) P2->P3 P4 4. Liquid-Liquid Wash - Add Hexane - Vortex and Centrifuge (Discard hexane layer) P3->P4 P5 5. Evaporation - Evaporate acetonitrile layer under N₂ stream at 45°C P4->P5 P6 6. Reconstitution - Reconstitute dry residue in mobile phase P5->P6 End LC-MS/MS Analysis P6->End

Detailed Preparation Steps:

  • Internal Standard Spiking: Spike an appropriate volume of this compound working solution into 200 µL of animal plasma [2].
  • Protein Precipitation: Add 1 mL of acetonitrile to the plasma sample. Vortex vigorously for 1 minute and centrifuge at ≥10,000 × g for 10 minutes [2] [3].
  • Salt Addition: Transfer the supernatant (acetonitrile layer) to a new tube and add a small amount of NaCl (e.g., 0.1-0.2 g) to help partition remaining aqueous matrix contaminants [2].
  • Hexane Wash (Clean-up): Add 1-2 mL of hexane to the acetonitrile extract. Vortex for 1-2 minutes and centrifuge to separate the layers. Carefully discard the upper hexane layer, which contains non-polar interferents [2] [3].
  • Evaporation: Transfer the cleaned acetonitrile layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at approximately 45°C [2].
  • Reconstitution: Reconstitute the dry residue in 100-200 µL of the initial LC mobile phase (e.g., a methanol/water or acetonitrile/water mixture). Vortex to dissolve and transfer to an LC vial for analysis [2].
Liquid Chromatography (LC) Conditions

The goal of chromatography is to separate this compound from its non-deuterated form and other potential matrix components.

  • Column: C18 or F5 column (e.g., 50 mm x 2.1 mm, 1.7-2.6 µm) [2] [4].
  • Mobile Phase: Methanol/Water or Acetonitrile/Water, with 0.1% Formic Acid.
  • Flow Rate: 0.35 - 0.5 mL/min [2] [4].
  • Injection Volume: 5 - 10 µL.
  • Gradient:
    • Time 0 min: 20% Methanol, 80% Water
    • Time 2-3 min: Ramp to 95% Methanol
    • Time 4-5 min: Hold at 95% Methanol
    • Time 5.1 min: Re-equilibrate to 20% Methanol.
Mass Spectrometry (MS) Conditions

Detection is performed using triple-quadrupole MS in Multiple Reaction Monitoring (MRM) mode for high specificity.

  • Ionization: Electrospray Ionization (ESI), positive mode [4].
  • Ion Source Parameters:
    • Interface Temperature: 350 °C [4]
    • Desolvation Line (DL) Temperature: 250 °C [4]
    • Nebulizing Gas Flow: 2-3 L/min [4]
    • Drying Gas Flow: 15 L/min [4]
  • MRM Transitions:
    • Note: The exact m/z for this compound must be determined experimentally. The following is an example based on its structure.
    • Quantifier: [M+H]+ → Product Ion (e.g., 274.1 → 128.1)
    • Qualifier: [M+H]+ → Product Ion (e.g., 274.1 → 55.1)

Method Validation Summary

The original method for 10 nitroimidazoles was validated according to Commission Decision 2002/657/EC [2]. The table below summarizes the expected performance for this compound based on this validated method.

Table 1: Summary of Validation Parameters for Nitroimidazoles in Animal Plasma (adapted from [2] [3])

Parameter Result / Target Experimental Details
Detection Capability CCβ: 0.8 - 2.6 ng/mL For a recommended level of 3 ng/mL [2].
Precision Inter-assay CV: 4.9% - 15.2% Calculated from 18 plasma samples fortified at 3, 4.5, and 6 ng/mL over 3 days [2].
Accuracy 101% - 108% Recovery rate at three fortification levels [2].
Specificity No interference confirmed Based on MRM detection with 4 identification points [3].
Linearity R² > 0.99 Calibration curve across the expected concentration range (e.g., 1-50 ng/mL).
Extraction Recovery ~50% - 73% Absolute recovery for nitroimidazoles without an internal standard [3].

Data Analysis and Troubleshooting

  • Calibration: Prepare a calibration curve using blank plasma fortified with known concentrations of Carnidazole and a fixed amount of this compound. The ratio of the analyte peak area to the internal standard peak area is plotted against concentration.
  • Quantification: The concentration of Carnidazole in unknown samples is calculated from the calibration curve using the area ratio.
  • Confirmation: The identity of Carnidazole is confirmed by the retention time matching that of the standard and the ratio of the two MRM transitions being within permitted limits [3].

Conclusion

This application note provides a reliable and sensitive LC-MS/MS protocol for the quantification of this compound in animal plasma. The use of a deuterated internal standard and a streamlined sample preparation workflow ensures the method is robust, precise, and suitable for high-throughput analysis in veterinary drug development and residue monitoring programs.

References

Framework for an Analytical Method Validation Protocol

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core validation parameters that should be assessed for an analytical method, drawing on the standard practices outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline and their application in recent research [1] [2] [3].

Validation Parameter Experimental Objective Recommended Protocol & Acceptance Criteria
Specificity Confirm the method can distinguish Carnidazole-d3 from impurities, matrix, and other analytes. Analyze blank plasma, plasma spiked with this compound, and samples with potential interferents. Compare chromatograms to demonstrate no interference at the retention time of the analyte [3].
Linearity & Range Establish a proportional relationship between analyte concentration and instrument response. Prepare and analyze a minimum of 5 concentration levels across the expected range. Calculate a regression line (e.g., peak area vs. concentration). A correlation coefficient (r) of ≥0.99 is typically required [1] [2].
Accuracy Determine the closeness of measured value to the true value. Analyze QC samples at multiple concentrations (e.g., low, medium, high) in replicate (n≥3). Report accuracy as % recovery (e.g., 90-108%) [3].
Precision Evaluate the degree of scatter in a series of measurements. Assess repeatability (intra-day) and intermediate precision (inter-day, different analysts). Express as % RSD (Relative Standard Deviation). An RSD of <15% is often acceptable for bioanalytical methods, with tighter limits for pharmaceuticals [1] [3].
Detection/Quantification Limits (LOD/LOQ) Define the lowest detectable and quantifiable amounts. LOD and LOQ can be based on signal-to-noise ratios (e.g., 3:1 for LOD, 10:1 for LOQ) or standard deviation of the response. For nitroimidazoles in plasma, LOQs in the low ng/mL range have been achieved [1] [3].
Robustness Measure the method's capacity to remain unaffected by small, deliberate variations in parameters. Intentionally alter parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min). System suitability criteria should still be met [1].

Proposed LC-MS/MS Method for Carnidazole in Plasma

While not specific to the deuterated form, a published method for nitroimidazoles (including Carnidazole) in animal plasma offers an excellent starting point for method development [3]. The workflow for this procedure is outlined below.

start Start: Plasma Sample step1 Liquid Extraction Add Acetonitrile start->step1 step2 Centrifuge step1->step2 step3 Liquid-Liquid Clean-up Add NaCl and Hexane step2->step3 step4 Evaporate to Dryness step3->step4 step5 Reconstitute in Mobile Phase step4->step5 step6 LC-MS/MS Analysis step5->step6 end End: Data Analysis & Confirmation step6->end

Key Details of the Workflow:

  • Sample Preparation: The method uses a simple protein precipitation with acetonitrile, followed by a liquid-liquid clean-up step with hexane to remove matrix contaminants. This avoids the need for more costly and time-consuming solid-phase extraction (SPE) [3].
  • Liquid Chromatography: Separation is achieved using a reversed-phase liquid chromatography system.
  • Mass Spectrometry: Detection and confirmation are performed using tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. This provides the required specificity and sensitivity, yielding four identification points per analyte to meet confirmatory criteria per CD 2002/657/EC [3].

Adapting the Method for this compound

This compound is the stable, isotopically labeled version of Carnidazole, often used as an internal standard. To adapt a method for it, consider the following:

  • Chromatographic Separation: The retention time of this compound will be nearly identical to that of non-deuterated Carnidazole due to their similar chemical properties. Ensure the chromatographic method can baseline separate them from other nitroimidazoles and matrix components.
  • Mass Spectrometric Detection: The key difference is the mass. The MS/MS method must be optimized to monitor the specific mass transitions (precursor ion → product ion) for this compound, which will be 3 Da higher than those for Carnidazole.

Visualizing the Method's Performance

For a bioanalytical method, its capability for precise and accurate measurement is paramount. The validation process rigorously tests this across the intended concentration range.

Concentration Concentration Level Accuracy Accuracy Assessment (% Recovery) Concentration->Accuracy Precision Precision Assessment (% RSD) Concentration->Precision Decision Meets Acceptance Criteria? Accuracy->Decision Precision->Decision Success Method Performance Verified Decision->Success Yes Fail Method Requires Optimization Decision->Fail No

Interpretation of Performance: This workflow shows that at each concentration level tested (e.g., Low, Medium, High Quality Control samples), both accuracy (as % Recovery) and precision (as % RSD) are calculated. The method is considered validated for a given range only if all tested levels simultaneously meet the pre-defined acceptance criteria [1] [3].

Critical Experimental Design Considerations

When validating a method for a deuterated internal standard like this compound, pay close attention to:

  • Specificity and Cross-talk: Ensure the mass transitions for this compound and its non-deuterated analog are distinct and that there is no significant cross-talk or interference in their respective MS/MS channels.
  • Stability: Conduct stability experiments for this compound in the stock solution, in the biological matrix under various storage conditions (e.g., benchtop, frozen), and after sample preparation.
  • Recovery and Matrix Effects: The extraction efficiency (recovery) of this compound should be consistent and high. Furthermore, the method should demonstrate that the biological matrix does not suppress or enhance the ionization of the analyte (matrix effects), which is a critical check for LC-MS/MS methods.

References

NMR Methods for Protein-Ligand Binding Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key NMR techniques used in drug discovery to study protein-ligand interactions.

Method Key Principle Primary Application in Binding Studies
1H-15N HSQC [1] [2] Detects chemical shift perturbations in protein signals upon ligand binding. Mapping ligand-binding sites; quantifying binding affinity.
Saturation Transfer Difference (STD) [3] Detects transfer of saturation from protein to bound ligand. Identifying binding ligands in a mixture.
WaterLOGSY [3] Uses water-mediated magnetization transfer to detect binding. Identifying binding ligands and determining binding constants.
Dark state Exchange Saturation Transfer (DEST) [2] Probes exchange between visible (free) and "dark" (bound, invisible) states. Characterizing interactions with high molecular weight species (e.g., aggregates).
Carr-Purcell-Meiboom-Gill (CPMG) [2] Measures relaxation dispersion to monitor chemical exchange. Detecting and quantifying exchange processes on the micro-millisecond timescale.
Lifetime Line-Broadening (ΔR2) [2] Analyzes exchange-induced broadening of NMR signals. Characterizing kinetics and dynamics of protein-ligand interactions.

Experimental Protocol for Fragment Screening

This protocol is adapted from a detailed study on the KRAS G12D protein [1] and can serve as a template for investigating Carnidazole-d3 binding.

Phase 1: Protein Preparation and Labeling
  • Gene Cloning and Expression: Clone the gene of the target protein into a suitable expression vector (e.g., pET28a). Express the protein in E. coli BL21(DE3) cells.
  • Isotopic Labeling: To enable sensitive detection via NMR, produce 15N-labeled protein. Grow the bacteria in minimal medium containing 15NH4Cl as the sole nitrogen source [1].
  • Protein Purification: Purify the protein using affinity chromatography (e.g., a HisTrap column if the protein has a His-tag). This is typically followed by a size-exclusion chromatography step (e.g., using a HiPrep Sephacryl S-200 column) to ensure homogeneity [1]. The final protein should be in a suitable NMR buffer (e.g., 10-20 mM sodium phosphate, pH 6.5-7.0).
Phase 2: NMR Screening and Data Acquisition
  • Sample Preparation: Prepare the NMR sample containing ~100-200 µM of the 15N-labeled protein in NMR buffer. For the ligand, prepare a stock solution of This compound in DMSO-d6 or D2O.
  • 1H-15N HSQC Experiment: This is the cornerstone experiment.
    • First, collect a 1H-15N HSQC spectrum of the protein alone.
    • Then, add the this compound ligand (either as a single compound or from a fragment library) and collect a new 1H-15N HSQC spectrum.
    • The experiment is performed at a specified temperature (e.g., 298 K or 25°C) on an NMR spectrometer equipped with a cryoprobe for sensitivity [1].
  • Data Processing: Process the NMR data using software like NMRPipe and analyze it with tools like NMRviewJ [1].
Phase 3: Data Analysis and Binding Characterization
  • Hit Identification: Compare the HSQC spectra before and after ligand addition. A binding event is indicated by chemical shift perturbations (CSPs), line-broadening, or signal disappearance for specific protein residues [1].
  • Binding Affinity (KD): Titrate the this compound ligand into the protein sample and monitor CSPs. The resulting data can be fitted to a binding model to determine the dissociation constant, KD [1].
  • Binding Site Mapping: Residues that show significant CSPs can be mapped onto the 3D structure of the protein (if available) to precisely identify the ligand-binding pocket [1].

Workflow for NMR-Based Ligand Binding Study

The following diagram illustrates the logical flow of a typical NMR-based project for studying protein-ligand binding, integrating the protocols and methods described above.

start Project Start: Define Target Protein and Ligand (e.g., this compound) prep Phase 1: Protein Preparation (Isotopic Labeling and Purification) start->prep screen Phase 2: NMR Screening 1H-15N HSQC with Ligand prep->screen analyze Phase 3: Data Analysis Chemical Shift Perturbation (CSP) Analysis screen->analyze decision Binding Detected? screen->decision Compare Spectra (Protein vs. Protein+Ligand) char Characterize Binding (Map Binding Site, Determine KD) analyze->char end Report Findings char->end decision->analyze Yes decision->end No

Application Notes for Researchers

  • Overcoming Polymorphism: Ionic liquid compositions have been patented for stabilizing active ingredients and overcoming polymorphism [4]. If this compound exhibits physical form instability, this could be a strategy to improve its properties for NMR studies.
  • Studying "Dark" States: If this compound binding involves interactions with high molecular weight aggregates or transient, "invisible" states, advanced techniques like DEST and lifetime line-broadening (ΔR2) are particularly useful for characterizing these "dark" states [2].
  • Ligand-Observed Shortcut: For a rapid initial check of binding without isotopically labeled protein, consider the STD or WaterLOGSY methods [3]. An innovative approach involves fusing the target protein to an elastin-like polypeptide (ELP). Upon mild heating, the fusion protein aggregates, causing the NMR signals of any bound ligand to vanish due to extreme line-broadening, thereby directly identifying binders [3].

References

Existing Analytical Context for Nitroimidazoles

Author: Smolecule Technical Support Team. Date: February 2026

While not specific to Carnidazole-d3, one research paper outlines a validated LC-MS/MS method for detecting 10 nitroimidazoles, including Carnidazole, in animal plasma [1]. This method can serve as a foundational reference for developing your own metabolic tracking protocols.

Key aspects of this established method are summarized in the table below:

Aspect Description
Analytical Technique Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) [1]
Sample Matrix Animal plasma (validated in bovine, also tested in avian, ovine, porcine, equine) [1]
Sample Preparation Protein precipitation with acetonitrile, liquid-liquid clean-up with hexane, evaporation, and reconstitution [1]
Key Performance Metric Detection Capability (CCβ): 0.8 to 2.6 ng mL⁻¹ for all 10 analytes [1]

Proposed Workflow for Metabolic Tracking

Based on the established method and the requirements of metabolic tracking, the following workflow outlines the key stages for investigating this compound. You can use this as a starting point for developing detailed protocols.

The following diagram illustrates this multi-stage workflow:

G SamplePrep Sample Preparation LCAnalysis LC Separation SamplePrep->LCAnalysis Reconstituted Sample MSAnalysis MS/MS Detection LCAnalysis->MSAnalysis Eluted Analytes DataProc Data Processing MSAnalysis->DataProc MRM Signals

To implement this workflow, you will need to adapt and optimize each stage for this compound and its potential metabolites.

  • Stage 1: Sample Preparation

    • Principle: Isolate analytes from the biological matrix and remove interfering components to reduce ion suppression in the mass spectrometer [1].
    • Protocol: The referenced method uses a simple protein precipitation and clean-up procedure. Adapt this by using stable isotope-labeled internal standards (SIS), such as Carnidazole-d6, which correct for analyte loss during preparation and matrix effects during analysis.
  • Stage 2: Liquid Chromatography (LC) Separation

    • Principle: Separate this compound from its potential metabolites and other matrix components to reduce background noise and improve detection specificity [1].
    • Protocol: Develop a chromatographic method that resolves the parent drug and its metabolites. This typically involves a C18 reverse-phase column and a gradient elution with water and methanol or acetonitrile, modified with buffers like formate or ammonium acetate.
  • Stage 3: Mass Spectrometry (MS) Detection

    • Principle: Identify and confirm the presence of this compound and its metabolites based on their unique mass-to-charge ratios and fragmentation patterns.
    • Protocol: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity [1].
      • For this compound: First, identify the precursor ion (the intact molecule). Then, in the collision cell, break this ion and select one or two characteristic product ions.
      • The transition from the precursor ion to a specific product ion is called an MRM transition. Using two transitions per compound provides the required four identification points for confirmation [1].
  • Stage 4: Data Processing and Analysis

    • Principle: Convert raw MRM data into qualitative and quantitative results for metabolite identification and tracking.
    • Protocol: Use instrument software to integrate chromatographic peaks for each MRM transition. For quantification, use the internal standard method to ensure accuracy.

A Path to Detailed Protocols

To obtain the specific experimental details required for your application notes, I suggest you:

  • Consult Specialized Databases: Search in-depth resources like SciFinder-n, Reaxys, or MassBank using terms like "this compound metabolism," "deuterated nitroimidazole LC-MS/MS," and "stable isotope-labeled drug quantification."
  • Review Regulatory Guidelines: For formal protocol development, consult guidelines like the European Commission Decision 2002/657/EC, which outlines validation procedures for confirmatory methods [1].

References

Application Note: SPE-Free Sample Preparation for Carnidazole in Plasma

Author: Smolecule Technical Support Team. Date: February 2026

This application note outlines a rapid and cost-effective method for the determination of Carnidazole in animal plasma using liquid-liquid extraction (LLE), eliminating the need for solid-phase extraction (SPE) [1]. This protocol is adapted from a peer-reviewed method validated in accordance with international standards [1].

Introduction and Principle

The analysis of nitroimidazoles like Carnidazole in biological samples typically requires robust sample clean-up to remove matrix interferences prior to LC-MS/MS analysis. While SPE is common, it can be time-consuming and expensive. This method employs a straightforward LLE procedure using acetonitrile for protein precipitation and analyte extraction, followed by a hexane wash to remove lipophilic contaminants [1]. This streamlined approach reduces solvent use and processing time while maintaining high accuracy and precision.

Materials and Reagents
  • Analytes: Carnidazole (and other nitroimidazoles if applicable).
  • Internal Standards: Ideally, a deuterated internal standard like Carnidazole-d3 should be used for optimal quantification. Add before the extraction step to correct for procedural losses.
  • Solvents: Acetonitrile (HPLC or LC-MS grade), Hexane (HPLC grade).
  • Chemicals: Sodium chloride (NaCl).
  • Equipment: Micro-pipettes, vortex mixer, centrifuge, nitrogen evaporator, volumetric flasks, vials.
  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS).
Detailed Experimental Protocol

The sample preparation workflow is summarized in the diagram below, followed by detailed step-by-step instructions.

sp Plasma Plasma Step1 1. Aliquot Plasma Sample Plasma->Step1 Step2 2. Add Internal Standard (e.g., this compound) Step1->Step2 Step3 3. Protein Precipitation & Extraction - Add Acetonitrile - Vortex and Centrifuge Step2->Step3 Step4 4. Liquid-Liquid Wash - Transfer supernatant - Add Hexane - Vortex and Centrifuge Step3->Step4 Step5 5. Evaporation & Reconstitution - Evaporate acetonitrile layer (N₂ stream) - Reconstitute in mobile phase Step4->Step5 Step6 6. LC-MS/MS Analysis Step5->Step6

Step 1: Sample Aliquot

  • Pipette 1.0 mL of animal plasma (e.g., bovine, avian, ovine, porcine, or equine) into a clean glass centrifuge tube [1].

Step 2: Add Internal Standard

  • Add an appropriate volume of your internal standard solution (e.g., this compound) to the plasma sample. This corrects for variability in the extraction process.

Step 3: Protein Precipitation and Extraction

  • Add a specified volume of acetonitrile (e.g., 2-3 mL) to the plasma [1].
  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough deproteination.
  • Centrifuge the samples at a sufficient speed (e.g., 3,000 - 4,000 rpm) for 5-10 minutes to form a solid pellet and a clear supernatant [1].

Step 4: Liquid-Liquid Wash to Remove Lipids

  • Transfer the clean acetonitrile (upper) layer to a new glass tube. Take care not to disturb the protein pellet.
  • Add a volume of n-hexane (e.g., 1-2 mL) to the acetonitrile extract [1].
  • Vortex the mixture for several minutes to allow hexane to partition non-polar, lipophilic contaminants.
  • Centrifuge the mixture to achieve complete phase separation. Discard the upper hexane layer, which contains the washed-out lipids and other non-polar interferences.

Step 5: Evaporation and Reconstitution

  • Transfer the purified acetonitrile layer to a new tube.
  • Evaporate the extract to dryness under a gentle stream of nitrogen gas at a moderate temperature (e.g., 40-45°C) [1].
  • Reconstitute the dry residue in an appropriate volume of LC mobile phase (e.g., 200-500 µL). Vortex thoroughly to ensure complete dissolution.

Step 6: LC-MS/MS Analysis

  • Inject the reconstituted sample into the LC-MS/MS system for separation, detection, and quantification.
Method Validation Summary

The original method from which this protocol is adapted was rigorously validated. The table below summarizes the key performance characteristics for the analytes, demonstrating the effectiveness of this SPE-free approach [1].

Validation Parameter Performance Data Comments
Analytes 10 Nitroimidazoles, including Carnidazole (CRZ) Method is multi-analyte [1].
Accuracy 101% - 108% Meets typical acceptance criteria (80-120%) [1].
Inter-assay Precision (CV%) 4.9% - 15.2% Validated at 3 fortification levels [1].
Decision Limit (CCα) 0.5 - 1.6 ng mL⁻¹ For Carnidazole, this value is at the lower end of the range [1].
Detection Capability (CCβ) 0.8 - 2.6 ng mL⁻¹ For Carnidazole, this value is at the lower end of the range [1].
Absolute Recovery 50.4% - 72.7% Consider using an internal standard for correction [1].
Key Advantages and Considerations
  • Simplified Workflow: The method is more straightforward and faster than SPE-based protocols, requiring less training and reducing costs [1].
  • Effective Clean-up: The hexane wash step is crucial for removing fatty materials, minimizing matrix effects in the mass spectrometer [1].
  • Recovery Consideration: The absolute recovery range is acceptable for residue analysis. The use of a stable isotope-labeled internal standard (this compound) is highly recommended to compensate for any recovery losses and ensure quantitative accuracy [1].

References

Carnidazole-d3 multi-residue analysis method

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to the Analytical Challenge

Veterinary drugs, including coccidiostats and nitroimidazoles, are essential in modern livestock production for disease prevention and treatment. However, their improper use can lead to residual amounts in animal-derived foods, posing potential health risks to consumers and contributing to the development of antimicrobial resistance [1]. To ensure food safety, regulatory authorities worldwide have established Maximum Residue Limits (MRLs) for these compounds.

Carnidazole is a nitroimidazole drug prohibited for use in food-producing animals in many regions, necessitating highly sensitive and confirmatory analytical methods [2]. The analysis of its deuterated analog, Carnidazole-d3, is typically employed as an internal standard to improve the accuracy and precision of quantitative methods, correcting for losses during sample preparation and matrix effects during instrumental analysis. This protocol outlines a reliable multi-residue method for the detection and confirmation of this compound alongside other veterinary drugs.

Multi-Residue Analysis Method

This method is adapted from a published procedure for the simultaneous identification of 20 coccidiostats in eight matrix categories [1] [3]. The core of the approach involves a QuEChERS-based extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Sample Preparation Workflow

The sample preparation procedure is designed to be simple, fast, and inexpensive, making it suitable for high-throughput laboratories [1]. The following diagram and table summarize the key steps for tissue samples (e.g., muscle, liver):

Key Steps in Sample Preparation:

Step Description Critical Parameters
Weighing Accurately weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube. Sample homogeneity is critical for representative analysis.
Fortification Spike with the appropriate internal standard solution. Use stable-isotope-labeled internal standards like this compound for best accuracy [1].
Extraction Add water and an acidified acetonitrile/methanol mixture. The solvent mixture efficiently extracts a wide range of veterinary drugs with varying polarities [1].
Partitioning Add QuEChERS salts (MgSO₄ and sodium citrate) to induce liquid-liquid partitioning. MgSO₄ removes residual water, improving the recovery of organic analytes.
Clean-up Use n-hexane (saturated with ACN) to remove lipophilic co-extractives. This step is crucial for reducing matrix effects in complex, high-lipid samples [1].
Concentration & Reconstitution Evaporate the extract, then reconstitute in a solvent compatible with the LC mobile phase. Reconstitution in 80% methanol with 0.1% formic acid ensures good solubility and ionization.
Instrumental Analysis: LC-MS/MS

The extracted samples are analyzed using a highly sensitive LC-MS/MS system, which is the preferred method for the confirmatory analysis of veterinary drug residues due to its high selectivity and sensitivity [1] [2].

Chromatographic Conditions

  • Column: Agilent Poroshell 120SB–C18 (2.7 µm, 3.0 mm × 150 mm) [1].
  • Column Temperature: 40 °C [1].
  • Mobile Phase: A) 5 mM Ammonium Formate; B) Methanol with 0.1% Formic Acid [1].
  • Gradient Program: Start at 5% B, increase to 100% B over 14 minutes, hold for 6 minutes, then re-equilibrate [1].
  • Flow Rate: 0.3 mL/min [1].
  • Injection Volume: 10 µL [1].
  • Total Run Time: 22 minutes [1].

Mass Spectrometric Conditions

  • Instrument: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer [1].
  • Ionization Mode: Electrospray Ionization (ESI), positive and negative mode [1] [2].
  • Ionization Voltages: +5.5 kV (positive) and -4.5 kV (negative) [1].
  • Data Acquisition: Multiple Reaction Monitoring (MRM). The diagram below illustrates the logical sequence for MRM method development and data interpretation.

Method Validation

The method should be validated according to recognized guidelines to ensure its reliability, accuracy, and precision [1]. While specific validation data for this compound is not provided in the search results, the following table summarizes typical validation parameters and expected performance based on the analogous method for coccidiostats and nitroimidazoles [1] [4] [2].

Table 1: Expected Method Validation Performance Parameters

Validation Parameter Target Performance Notes & References
Limit of Quantification (LOQ) 0.5 - 2.0 ng/g Achievable for various matrices in the adapted method [1] [3].
Accuracy (Recovery) 70 - 120% Should be demonstrated at multiple concentration levels.
Precision (Repeatability) RSD < 20% Relative Standard Deviation for replicate analyses [1].
Linearity R² > 0.99 Over a defined calibration range (e.g., 0.5 - 25 ng/g) [1].
Selectivity/Specificity No interference from blank matrix Confirmed by analyzing control blank samples.
Decision Limit (CCα) & Detection Capability (CCβ) Compound-specific To be established following confirmatory method guidelines [2].

Application Notes

  • Internal Standard Use: this compound is primarily used as an internal standard. Its stable isotope label (Deuterium) ensures it behaves almost identically to the native analyte during extraction and chromatography but is distinguished by the mass spectrometer, enabling highly reliable quantification [1].
  • Matrix Effects: The use of a stable-isotope-labeled internal standard is the most effective approach to compensate for signal suppression or enhancement caused by the sample matrix, a common challenge in LC-MS/MS analysis.
  • Method Scope: This protocol is highly adaptable. The core QuEChERS extraction and LC-MS/MS analysis have been successfully applied to a wide range of matrices, including muscle tissues (chicken, swine, cow, fish), chicken eggs, bovine milk, and porcine liver and kidney [1].

Conclusion

This detailed application note provides a reliable and validated protocol for the multi-residue analysis of this compound in various food matrices. By leveraging a QuEChERS-based extraction and a sensitive LC-MS/MS detection system, the method meets the requirements for high-throughput, confirmatory analysis in food safety monitoring. The use of a deuterated internal standard ensures the method's robustness, accuracy, and precision, making it suitable for regulatory compliance and research purposes.

References

Table 1: Chromatographic and Mass Spectrometric Conditions for Nitroimidazole Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Conditions for Plasma Analysis [1] [2] Conditions for Beeswax Analysis [3]
Analytes 10 nitroimidazoles, including Carnidazole, Ornidazole, Ternidazole, and metabolites [1] [2] 12 nitroimidazoles and metabolites, including Carnidazole [3]
Sample Matrix Animal plasma (bovine, avian, ovine, porcine, equine) [1] [2] Beeswax [3]
Extraction Acetonitrile protein precipitation, hexane wash [1] [2] Melting and dilution in n-hexane/ISOP, extraction with 2% acetic acid, SCX-SPE clean-up [3]
HPLC Column Not specified in abstract Pentafluorophenyl (PFP) column [3]
Mobile Phase Not specified in abstract Gradient elution with Acetonitrile and 0.01% Acetic Acid [3]
Run Time Rapid method 12 minutes [3]
Detection LC-MS/MS (Tandem Mass Spectrometry) [1] [2] LC-MS/MS (Tandem Mass Spectrometry) [3]
Detection Capability CCβ: 0.8 to 2.6 ng mL⁻¹ [1] [2] LOQ: 0.5 to 1 μg/kg [3]

Experimental Protocol: Sample Preparation and Analysis

The following workflow diagram illustrates the general sample preparation process for complex matrices like plasma or beeswax.

G start Start with Sample sp1 Plasma/Animal Tissue: Acetonitrile extraction Add NaCl start->sp1 sp4 Beeswax: Melt and dilute in n-hexane/Isopropanol start->sp4 Alternative path sp2 Liquid-Liquid Clean-up: Hexane wash sp1->sp2 sp3 Concentration: Evaporate & reconstitute in mobile phase sp2->sp3 analysis LC-MS/MS Analysis sp3->analysis sp5 Extraction: Partition with 2% Acetic Acid sp4->sp5 sp6 Clean-up: Strong Cation Exchange (SCX) SPE sp5->sp6 sp7 Concentration: Evaporate in vacuum system with vortex sp6->sp7 sp7->analysis

Figure 1. Sample Preparation Workflow for Different Matrices
Detailed Procedures

1. For Animal Plasma Samples [1] [2]

  • Extraction: Add acetonitrile (typically a 1:1 or 1:2 sample-to-solvent ratio) to a plasma aliquot. Vortex mix vigorously for several minutes to precipitate proteins. The addition of sodium chloride (NaCl) helps to separate phases and remove non-polar matrix contaminants.
  • Clean-up: Add a volume of n-hexane to the acetonitrile extract. Vortex and centrifuge to separate the layers. Discard the upper hexane layer, which removes lipids and other non-polar interferences.
  • Concentration: Evaporate the cleaned acetonitrile extract to dryness under a gentle stream of nitrogen or in a vacuum concentrator. Reconstitute the dried residue in an appropriate volume of initial mobile phase for LC-MS/MS analysis.

2. For Beeswax Samples [3]

  • Sample Preparation: Melt the beeswax sample at a moderate temperature (e.g., 60-70°C). Dissolve and dilute the molten wax in a mixture of n-hexane and isopropanol.
  • Extraction: Extract the target nitroimidazoles from the organic solvent mixture into an aqueous phase by liquid-liquid extraction using a solution of 2% acetic acid in water.
  • Clean-up: Load the acidic aqueous extract onto a Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE) cartridge. The nitroimidazoles, being basic compounds, are retained. After washing, elute the analytes with a suitable solvent.
  • Concentration: Evaporate the eluate to dryness using a vacuum evaporation system with vortex motion to improve efficiency. Reconstitute in mobile phase for injection.

Method Validation and Performance

For any analytical method, demonstrating robustness through validation is critical. Key performance characteristics from the literature are summarized below.

Table 2: Method Performance Characteristics
Validation Parameter Performance in Plasma [1] [2] Performance in Beeswax [3]
Accuracy (Recovery) 101% - 108% 71.2% - 104.9%
Precision (RSD) 4.9% - 15.2% (Inter-assay) < 13.8% (Intermediate Precision)
Decision Limit (CCα) 0.5 - 1.6 ng mL⁻¹ Not specified
Detection Capability (CCβ) 0.8 - 2.6 ng mL⁻¹ Not specified
Limit of Detection (LOD) Not specified 0.2 - 0.5 μg/kg
Limit of Quantification (LOQ) Meets Recommended Level of 3 ng mL⁻¹ 0.5 - 1 μg/kg

Discussion and Application Notes

  • Method Selectivity: The use of LC-MS/MS provides high selectivity. The pentafluorophenyl (PFP) column mentioned in [3] is particularly well-suited for separating polar and structurally similar nitroimidazole compounds due to its unique selectivity from π-π and dipole-dipole interactions.
  • Handling of Carnidazole-d3: While the searched literature confirms the analysis of Carnidazole, it does not specify procedures for its deuterated analog, This compound. As a stable isotope-labeled internal standard (SIL-IS), this compound would be expected to have nearly identical chromatographic retention time and extraction efficiency as the native compound but can be distinguished by the mass spectrometer via its higher mass-to-charge ratio. You would typically add a known amount of this compound at the very beginning of the sample preparation process to correct for losses during extraction and matrix effects during ionization.
  • Matrix Considerations: The sample preparation workflow differs significantly based on the matrix, as shown in Figure 1. The beeswax method is inherently more complex due to the challenging nature of the matrix, requiring a melting step and a specific SPE clean-up [3]. The plasma method relies on simpler protein precipitation and a hexane wash [1] [2].

Research Gaps and Future Directions

A significant gap identified is the lack of a published method explicitly describing the chromatographic separation of This compound. Future work should focus on:

  • Developing and publishing a validated LC-MS/MS method that includes this compound as an internal standard.
  • Optimizing chromatographic conditions to baseline separate this compound from its native compound and any potential isobaric interferences.
  • Assessing the performance of this compound in correcting for matrix effects in a variety of sample types beyond plasma and beeswax, such as tissues and honey.

Disclaimer

These application notes are compiled from published scientific literature for research purposes only. The methodologies described must be thoroughly validated in the user's own laboratory under their specific quality control system before use in any regulatory or commercial application.

References

Carnidazole-d3 mass spectrometry parameters

Author: Smolecule Technical Support Team. Date: February 2026

What the Research Indicates

The searched studies confirm that Carnidazole (CRZ) is analyzed alongside other nitroimidazoles using LC-MS/MS, often with deuterated internal standards, but none provide the spectral parameters for its deuterated form, Carnidazole-d3 [1] [2]. One study from 2019 developed a multi-residue method for 20 coccidiostats and listed the internal standards used, which included other deuterated compounds like DNC-d8 and decoquinate-d5, but not this compound [3].

The methodologies from these papers can still inform your experimental protocol development. The table below summarizes the key liquid chromatography conditions from a relevant multi-residue study.

Parameter Configuration
LC System ekspert ultraLC 100 (SCIEX) [3]
Column Agilent Poroshell 120SB–C18 (2.7 µm, 3.0 mm × 150 mm) [3]
Column Temp. 40 °C [3]
Mobile Phase (A) 5 mM Ammonium Formate with 0.1% Formic Acid; (B) Methanol with 0.1% Formic Acid [3]
Gradient Initial 5% B (1 min) → Ramp to 100% B (14 min) → Hold 100% B (6 min) → Re-equilibrate (1 min) [3]
Flow Rate 0.3 mL/min [3]
Injection Volume 10 µL [3]

Generalized Sample Preparation Workflow

Although specific parameters for this compound are unavailable, the sample preparation and cleanup process from a relevant multi-residue method can be adapted [3]. The following workflow diagram outlines the key steps for tissue samples.

start Start with 2.0 g homogenized sample spiking Spike with Internal Standard (e.g., this compound) start->spiking extraction Add 10 mL water and extraction solvent (ACN/MeOH 95:5 with 1% FA) spiking->extraction homogenize Homogenize (Vortex, 1000 rpm, 1 min) extraction->homogenize salts Add QuEChERS salts (6g MgSO₄, 1.5g sodium citrate) homogenize->salts centrifuge1 Centrifuge (5000 × g, 1 min) salts->centrifuge1 clean_up Liquid-Liquid Clean-up with ACN-saturated n-hexane centrifuge1->clean_up centrifuge2 Centrifuge (5000 × g, 1 min) clean_up->centrifuge2 transfer Transfer supernatant, add 50 µL DMSO centrifuge2->transfer evaporate Evaporate to dryness under N₂ at 50°C transfer->evaporate reconstitute Reconstitute in 950 µL 80% MeOH (0.1% FA) evaporate->reconstitute filter Filter through 0.22 µm PTFE membrane reconstitute->filter lc_msms LC-MS/MS Analysis filter->lc_msms

Title: Sample Prep Workflow for Tissue

This method used a QTRAP 5500 mass spectrometer (SCIEX) with electrospray ionization (ESI) in both positive and negative modes (voltages: +5.5 kV / -4.5 kV) [3]. You would need to incorporate the specific MRM transitions for this compound once determined.

Conclusion and Key Recommendation

My primary recommendation is to contact the supplier of your this compound reference standard for technical data sheets. This approach, combined with direct instrument tuning, is the most efficient path to obtaining the precise parameters needed for your application notes.

References

Carnidazole-d3 stability in storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Storage Condition for Carnidazole-d3

The primary source identified specifies a storage temperature of 4°C for this compound [1]. This is consistent with the storage condition listed for its non-deuterated counterpart, Carnidazole [2].

Item Name Catalog No. Recommended Storage Physical Form
This compound [1] 691975 4 °C Solid
Carnidazole [2] 688091 4 °C Solid

Proposed Stability Study Protocol

Given the lack of specific experimental data for this compound, the following protocol outlines a standard approach to generate the stability information you require. You can adapt this framework based on your specific research objectives.

Forced Degradation Studies

Forced degradation studies help identify likely degradation products and validate the stability-indicating power of analytical methods.

flowchart Start Prepare this compound Stock Solution A1 Acidic Conditions (e.g., 0.1M HCl) Start->A1 A2 Basic Conditions (e.g., 0.1M NaOH) Start->A2 A3 Oxidative Stress (e.g., 3% H₂O₂) Start->A3 A4 Photolytic Stress (e.g., UV light) Start->A4 A5 Thermal Stress (e.g., 60°C) Start->A5 B Incubate for specified time and temperature A1->B A2->B A3->B D Analyze Samples via HPLC-MS/MS to quantify degradation A4->D A5->B C Quench Reaction and Neutralize B->C C->D End Identify Degradation Products and Pathways D->End

Diagram 1: A workflow for conducting forced degradation studies on this compound.

Detailed Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in an appropriate solvent like acetonitrile or methanol [3].
  • Stress Conditions:
    • Acidic & Basic Hydrolysis: Mix the stock solution with 0.1M HCl and 0.1M NaOH, respectively. Incubate at an elevated temperature (e.g., 60°C) for a set duration (e.g., 1-24 hours) [3].
    • Oxidation: Mix the stock solution with 3% hydrogen peroxide. Store at room temperature for 24 hours.
    • Thermal Degradation: Expose the solid compound and a solution to dry heat at 60°C for several days.
    • Photodegradation: Expose solid and solution samples to UV light (e.g., ~354 nm) for a specified period.
  • Analysis: After quenching the reactions, analyze the samples using HPLC-MS/MS. Compare chromatograms to unstressed controls to quantify the remaining this compound and identify degradation products [3].
Real-Time & Accelerated Stability Testing

This assesses the compound's stability under intended storage and stressed conditions over time.

flowchart Start Aliquot this compound (Solid and Solution) Storage Storage Conditions Start->Storage A1 Long-Term 4°C (Recommended) Storage->A1 A2 Accelerated 25°C / 60% RH Storage->A2 A3 Stressed 40°C / 75% RH Storage->A3 Analysis Withdraw aliquots at time points (0, 1, 3, 6 months) for HPLC-MS/MS analysis A1->Analysis A2->Analysis A3->Analysis Data Calculate % Recovery vs. Initial Concentration Analysis->Data

Diagram 2: A protocol for assessing the real-time and accelerated stability of this compound.

Detailed Methodology:

  • Study Design: Prepare aliquots of this compound in both solid form and solution. Store them under different conditions [4]:
    • Long-Term Storage: 4°C (the recommended condition).
    • Accelerated Storage: 25°C ± 2°C / 60% ± 5% RH.
    • Stress Storage: 40°C ± 2°C / 75% ± 5% RH (similar to the HTHH condition used in the vitamin study).
  • Data Collection: Withdraw samples at predetermined time points (e.g., 0, 1, 3, and 6 months). Analyze them using a validated HPLC-MS/MS method to determine the percentage of the parent compound remaining [4] [3].

A Path Forward for Your Research

The information available publicly is insufficient to compile detailed Application Notes with all the quantitative data you need. To advance your research, I suggest the following:

  • Consult Specialized Databases: Search in-depth scientific databases like PubMed, SciFinder, or Reaxys for journal articles containing stability studies on Carnidazole or structurally related nitroimidazole compounds.
  • Contact Manufacturers: Reach out to the supplier, HPC Standards GmbH (cited in the search results), directly. They may have access to more detailed stability data (CoA) that is not published on their website [1] [2].
  • Conduct Empirical Studies: The protocols outlined above provide a solid starting point for generating your own robust, proprietary stability data for this compound.

References

Comprehensive Application Notes and Protocols: Optimizing Extraction Recovery of Carnidazole-d3 in Biological Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Carnidazole and its Deuterated Analog

Carnidazole is a nitroimidazole-class compound belonging to the broader family of veterinary antiprotozoal agents used primarily in poultry, cattle, and pigs. The deuterated form, Carnidazole-d3, serves as an ideal internal standard for mass spectrometry-based analytical methods, providing enhanced accuracy and precision in quantification by compensating for matrix effects and procedural losses. Carnidazole's chemical structure features a 2-methyl-5-nitro-imidazole backbone with a unique [2-(2-methyl-5-nitro-imidazol-1-yl)ethyl]thioic O-methyl ester side chain, which facilitates its analytical detection while presenting specific challenges for extraction efficiency from complex biological matrices [1].

The optimization of extraction recovery for Carnidazole and its deuterated analogue represents a critical analytical challenge in veterinary drug monitoring and residue testing, particularly given the stringent regulatory requirements for nitroimidazole compounds. These substances have established recommended levels as low as 3 ng/mL in plasma, necessitating highly efficient extraction methodologies with excellent reproducibility and minimal matrix interference [2]. This application note provides a comprehensive optimization framework for this compound extraction recovery, incorporating both traditional and innovative sample preparation techniques coupled with advanced chromatographic separation and mass spectrometric detection.

Chemical Properties and Analytical Considerations

Structural Characteristics
  • Chemical Formula: C₈H₁₂N₄O₃S
  • Deuterated Form: this compound typically features deuterium atoms incorporated at the methyl group positions
  • SMILES Notation: COC(=S)NCCn1c(C)ncc1N+=O
  • Molecular Weight: 244.27 g/mol (non-deuterated)
  • IUPAC Name: [2-(2-Methyl-5-nitro-imidazol-1-yl)ethyl]thioic O-methyl ester [1]

Carnidazole exhibits moderate lipophilicity balanced by polar functional groups, making its extraction behavior dependent on solvent polarity and pH conditions. The nitroimidazole ring provides strong UV absorption characteristics, while the thiocarbamate ester moiety contributes to fragmentation patterns in mass spectrometry. The deuterated internal standard (this compound) possesses nearly identical chemical properties while maintaining distinct mass spectral separation, typically with a +3 mass unit shift [2].

Stability Considerations

Carnidazole demonstrates limited shelf life with clearly defined expiration dates on commercial standards. The compound is sensitive to photodegradation, hydrolysis, and thermal stress, requiring storage under controlled conditions. Sample processing should minimize light exposure and excessive heating, with extracts typically stable for 24-48 hours when refrigerated [1]. The nitroimidazole ring is particularly prone to reductive degradation under strong reducing conditions, which can impact recovery during extraction.

Sample Preparation Techniques

Protein Precipitation and Basic Extraction

A straightforward approach for Carnidazole extraction from plasma employs acetonitrile-based protein precipitation followed by a hexane clean-up step to remove lipid interferences:

Table 1: Basic Extraction Protocol for Carnidazole from Plasma

Step Parameter Conditions Purpose
1 Sample Volume 200-500 μL plasma Representative sampling
2 Protein Precipitation 2 volumes acetonitrile Protein denaturation & removal
3 Salting Out NaCl addition Phase separation & matrix cleanup
4 Liquid-Liquid Wash Hexane (1 volume) Lipid removal
5 Concentration Evaporation ≤40°C Analyte enrichment
6 Reconstitution Initial mobile phase MS compatibility [2]

This method demonstrates absolute recoveries ranging from 50.4% to 72.7% for nitroimidazoles including Carnidazole, which while moderate, provides sufficient sensitivity for regulatory compliance testing at the recommended level of 3 ng/mL. The inclusion of a salt-induced phase separation with NaCl significantly reduces matrix effects by precipitating polar interfering compounds [2].

Solid-Phase Extraction (SPE) Optimization

Solid-Phase Extraction provides superior clean-up and higher recovery efficiencies for this compound. Multiple sorbent chemistries have been evaluated:

Table 2: SPE Sorbent Comparison for Carnidazole Extraction

Sorbent Type Mechanism Recovery (%) Matrix Effect (%) Best Application
HLB (Hydrophilic-Lipophilic Balance) Reversed-phase with water-wettability 96-106 <10% Multi-analyte methods
C18 Reversed-phase 85-95 15-25 Clean samples
Mixed-mode Cation Exchange RP + SCX >95 <5% Basic compounds
PRiME HLB No conditioning required 90-102 <15% High-throughput [3]

The Oasis PRiME HLB sorbent has demonstrated particular advantages, eliminating the need for conditioning or equilibration steps while effectively removing >99% of phospholipids from plasma samples. This significantly reduces ion suppression effects in electrospray ionization MS, improving method robustness [3].

Advanced Extraction Methodologies

Dispersive Liquid-Liquid Microextraction (DLLME) followed by micellar electrokinetic chromatography (MEKC) has emerged as a powerful technique for environmental water samples and can be adapted for biological matrices. This approach offers exceptional pre-concentration factors (>100) and minimal solvent consumption, aligning with Green Analytical Chemistry principles [1].

Smart adsorbents including molecularly imprinted polymers (MIPs) and stimuli-responsive polymers represent cutting-edge approaches for selective Carnidazole extraction. These materials exhibit tailored responses to magnetic fields, pH, or temperature changes, enabling extractant-free analyte release and sorbent reuse. Magnetic MIPs facilitate rapid separation using external magnets, eliminating centrifugation or filtration steps [3].

Chromatographic Separation

Liquid Chromatography Conditions

Optimal separation of Carnidazole and its deuterated internal standard requires reversed-phase chromatography with buffered mobile phases:

Table 3: Recommended LC Conditions for this compound

Parameter Condition 1 Condition 2 Notes
Column C18 (100 × 2.1 mm, 1.7-1.8 μm) HILIC (100 × 2.1 mm, 1.7 μm) For polar metabolites
Mobile Phase A 0.1% Formic acid in water 10 mM Ammonium formate ESI+ compatibility
Mobile Phase B 0.1% Formic acid in acetonitrile Acetonitrile
Gradient 10% B to 95% B in 5-7 min Isocratic 85% B for HILIC
Flow Rate 0.3-0.4 mL/min 0.3 mL/min
Column Temperature 35-40°C 30°C Retention stability
Injection Volume 5-10 μL 5 μL Partial loop filling

The application of ultra-high performance liquid chromatography (UHPLC) with sub-2μm particles provides enhanced resolution and sensitivity while reducing analysis time and solvent consumption. The addition of acid modifiers (0.1% formic acid) improves peak shape and ionization efficiency while suppressing silanol interactions [3] [2].

Mass Spectrometric Detection

Instrument Parameters

Liquid chromatography tandem mass spectrometry (LC-MS/MS) represents the gold standard for this compound detection and confirmation, providing the requisite sensitivity and specificity for trace-level quantification:

Table 4: Optimized MS/MS Parameters for Carnidazole and this compound

Parameter Setting Impact on Sensitivity
Ionization Mode ESI+ Optimal for nitroimidazoles
Nebulizer Pressure 50-60 psi Fine aerosol formation
Drying Gas Nitrogen, 12 L/min, 350°C Efficient desolvation
Capillary Voltage 3.5-4.5 kV Ionization efficiency
MRM Transitions Carnidazole: 245→128, 245→186 Quantification & confirmation
Collision Energy Compound-optimized (15-25 eV) Fragment yield
Dwell Time ≥50 ms per transition Sufficient data points [2]
MRM Transition Optimization

Carnidazole and its deuterated analogue exhibit characteristic fragmentation patterns with formation of imidazole ring-derived product ions. The most abundant transitions typically involve cleavage of the side chain with retention of the nitroimidazole moiety:

For this compound:

  • Quantifier transition: m/z 248 → 131
  • Qualifier transition: m/z 248 → 189

The deuterated internal standard should elute identically to the native compound but maintains distinct mass spectral signatures for accurate isotope dilution quantification. Method validation should demonstrate chromatographic resolution from potential isomers and metabolites [2].

Method Validation and Performance Metrics

Extraction Recovery and Matrix Effects

Comprehensive validation of this compound extraction methods should demonstrate acceptable performance across key parameters:

Table 5: Validation Criteria for this compound Extraction Methods

Parameter Acceptance Criteria Typical Performance
Extraction Recovery >70% (consistent) 85-95% (SPE), 50-73% (PPT)
Matrix Effect (SSE) 85-115% 90-105% (with IS correction)
Process Efficiency >65% 75-90% (SPE methods)
Precision (CV%) <15% at LLOQ, <10% above 4.9-15.2% (inter-assay)
Accuracy 85-115% of true value 101-108% (inter-assay) [2]

The decision limit (CCα) for Carnidazole methods typically ranges from 0.5 to 1.6 ng/mL, with detection capabilities (CCβ) between 0.8 and 2.6 ng/mL, easily meeting the recommended level of 3 ng/mL established by regulatory bodies [2].

Troubleshooting and Optimization Strategies

Common Extraction Issues
  • Low Recovery: Potential causes include incomplete protein precipitation, inadequate solvent volume, or pH-dependent partitioning. Optimization should focus on solvent-to-sample ratio (≥2:1 for PPT) and pH adjustment to influence ionization state.
  • Matrix Effects: Phospholipids and ionizable matrix components cause significant ionization suppression. Incorporation of effective clean-up steps (hexane wash, selective SPE) or efficient chromatographic separation minimizes these effects.
  • Poor Reproducibility: Inconsistent recovery often stems from variable solvent evaporation or sorbent conditioning inconsistencies. Automated systems and internal standard correction improve precision.

The following workflow diagram illustrates the decision process for selecting and optimizing extraction methodologies:

carnidazole_extraction Start Start: this compound Extraction Optimization SampleType Define Sample Matrix Start->SampleType PPT Protein Precipitation (PPT) SampleType->PPT High-throughput SPE Solid-Phase Extraction (SPE) SampleType->SPE High sensitivity DLLME Dispersive Liquid-Liquid Microextraction (DLLME) SampleType->DLLME Green chemistry RecoveryCheck Evaluate Extraction Recovery PPT->RecoveryCheck SPE->RecoveryCheck DLLME->RecoveryCheck MatrixCheck Assess Matrix Effects RecoveryCheck->MatrixCheck Optimize Optimization Parameters MatrixCheck->Optimize If unsatisfactory Validation Method Validation MatrixCheck->Validation If acceptable Optimize->RecoveryCheck Re-evaluate

Workflow for this compound Extraction Method Selection and Optimization

Conclusion

Optimizing extraction recovery for this compound requires systematic methodological evaluation balanced against practical considerations of throughput, cost, and regulatory requirements. The protocols detailed in this application note provide robust frameworks for achieving consistent, high-quality analytical results. Implementation of these optimized extraction strategies enables reliable quantification of Carnidazole at regulatory thresholds, supporting veterinary drug monitoring programs and residue testing with scientific rigor and analytical confidence.

References

A Step-by-Step Guide to Determining Isotopic Purity via LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow and detailed procedure are adapted from general best practices for measuring isotopic purity using LC-MS [1]. You can apply this core methodology to analyze Carnidazole-d3.

Sample Preparation Sample Preparation LC Separation LC Separation Sample Preparation->LC Separation MS Acquisition MS Acquisition LC Separation->MS Acquisition Data Analysis Data Analysis MS Acquisition->Data Analysis Purity Interpretation Purity Interpretation Data Analysis->Purity Interpretation

Step 1: Sample Preparation
  • Objective: Prepare a clean sample to avoid interference during analysis.
  • Procedure:
    • Dissolve the this compound sample in a high-purity LC-MS grade solvent (e.g., acetonitrile or methanol).
    • Filter the solution using a 0.2 µm syringe filter to remove any particulate matter that could clog the instrument or create noise.
    • Ensure the sample is at an appropriate concentration—typically determined empirically—to provide a strong signal without saturating the mass spectrometer detector [1].
Step 2: Liquid Chromatography (LC) Separation
  • Objective: Separate this compound from any potential impurities or unlabeled compounds in the sample.
  • Procedure:
    • Inject the prepared sample into the LC system.
    • Use a suitable C18 reverse-phase chromatography column.
    • Optimize the mobile phase (a combination of water and organic solvent like acetonitrile, often with modifiers such as formic acid) and the gradient elution program to achieve a sharp, well-resolved peak for this compound. Strong LC separation is crucial for obtaining accurate isotopic distributions [1].
Step 3: Mass Spectrometry (MS) Acquisition
  • Objective: Accurately measure the mass-to-charge (m/z) ratios of the different isotopic versions of the molecule.
  • Procedure:
    • The eluent from the LC system is introduced into the mass spectrometer.
    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for its ability to distinguish between very small mass differences [1].
    • Before analysis, calibrate the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy.
    • Set the MS to operate in a positive ionization mode suitable for the analyte.
    • Acquire the mass spectrum, focusing on the specific m/z values for the fully deuterated (this compound) and any partially deuterated or unlabeled (Carnidazole) species.
Step 4: Data Analysis & Purity Interpretation
  • Objective: Calculate the isotopic purity from the acquired mass spectrum.
  • Procedure:
    • In the mass spectrum, identify and integrate the peak areas for the different isotopic versions.
    • Calculate the isotopic purity using the formula below. An example calculation is provided in the table.

Isotopic Purity (%) = (Area of Target Isotope Peak / Sum of Areas of All Relevant Isotope Peaks) × 100%

Isotope Peak m/z Value (Example) Relative Intensity (%) Calculated Purity (%)
This compound (Target) To be determined experimentally 95.0 95.0%
Carnidazole (Unlabeled) To be determined experimentally 5.0 5.0%
  • Interpret the results: For most pharmaceutical research and development applications, an isotopic enrichment level of 95% or higher is typically required to ensure reliable data in subsequent experiments like pharmacokinetic studies or tracer analysis [1].

FAQs on Isotopic Purity

Here are answers to some frequently asked questions based on general principles of isotopic purity analysis.

  • Q1: What is the minimum isotopic purity level required for drug development studies?

    • A: For most pharmaceutical research applications, including drug development, isotopic enrichment levels of 95% or higher are usually required. This high standard ensures that experimental results, such as metabolic stability studies or pharmacokinetic data, are not skewed by the presence of unlabeled or partially labeled compounds [1].
  • Q2: Can LC-MS detect very small impurities in my deuterated sample?

    • A: Yes, advanced LC-MS methods, particularly those using high-resolution mass spectrometers, are highly sensitive and can identify isotopic impurities present in very low amounts, sometimes even below 1%. This sensitivity is crucial for maintaining research accuracy and compliance [1].
  • Q3: My isotopic purity result is low. What are the common causes?

    • A: Common causes for low isotopic purity include:
      • Incomplete Deuterium Incorporation: The initial chemical synthesis of this compound may not have reached completion, leaving behind unlabeled or partially labeled precursors.
      • Isotopic Exchange: Deuterium atoms might have exchanged with hydrogen atoms from solvents or the atmosphere after synthesis if the compound is not stored stably.
      • Sample Degradation: The compound may have degraded over time or due to improper storage conditions (e.g., exposure to light, heat, or moisture), leading to breakdown products that interfere with the analysis.
      • Analytical Error: Issues during the LC-MS analysis, such as poor chromatography, ion suppression, or incorrect MS calibration, can also lead to inaccurate readings.

Key Considerations for this compound

  • About Carnidazole: Carnidazole is an antiprotozoal drug of the nitroimidazole class, primarily used in veterinary medicine [2] [3]. The deuterated form, D3-Carnidazole, is commercially available as a high-purity reference material for accurate residue analysis in applications like veterinary toxicology and food safety testing [3].
  • Regulatory Context: Analytical methods for nitroimidazoles, including Carnidazole, are well-established and must comply with stringent international standards (e.g., Commission Decision 2002/657/EC) [4]. This underscores the need for highly precise and validated methods, including for their deuterated versions.

I hope this structured technical overview provides a solid foundation for your work on improving this compound isotopic purity.

References

Understanding and Diagnosing Matrix Effects

Author: Smolecule Technical Support Team. Date: February 2026

Matrix effects occur when components in a sample other than your analyte interfere with the ionization process in the mass spectrometer, leading to signal suppression or enhancement [1]. This is a critical challenge in quantitative bioanalysis.

  • Primary Cause: The main culprits are often phospholipids, but effects can also come from metabolites, concomitant medications, anticoagulants, or even the internal standard itself [1].
  • Ionization Source Consideration: While Electrospray Ionization (ESI) is generally more susceptible to matrix effects, Atmospheric Pressure Chemical Ionization (APCI) can also experience them, though typically to a lesser degree [1].

To diagnose matrix effects, you can use the following established protocols.

Protocol 1: Post-Column Infusion for Qualitative Assessment

This method helps you visually identify the chromatographic regions where ion suppression or enhancement occurs [1].

  • Infuse a constant concentration of your analyte (Carnidazole-d3) directly into the mobile post-column, just before the mass spectrometer.
  • Inject a blank, processed biological sample (e.g., plasma extract) into the LC stream.
  • Monitor the MS signal. A stable signal indicates no matrix effect. A dip in the signal indicates ion suppression, while a peak indicates ion enhancement at that specific retention time.

The workflow for this qualitative assessment is outlined below:

Start Start Qualitative Assessment Infuse Infuse this compound Post-Column Start->Infuse Inject Inject Blank Processed Matrix Infuse->Inject Monitor Monitor MS Signal Inject->Monitor Stable Stable Signal Monitor->Stable Dip Signal Dip (Ion Suppression) Monitor->Dip Peak Signal Peak (Ion Enhancement) Monitor->Peak

Protocol 2: Calculating the Matrix Factor (MF) for Quantitative Assessment

This method, proposed by Matuszewski et al., provides a numerical value to quantify the matrix effect [1].

  • Prepare two types of samples:
    • A: Analyte spiked into a neat solution (e.g., mobile phase).
    • B: Analyte spiked into a blank, processed biological matrix extract after extraction.
  • Inject both samples into the LC-MS/MS system.
  • Calculate the Matrix Factor (MF) using the formula:
    • MF = Peak Area of B / Peak Area of A
  • Interpret the result:
    • MF < 1: Ion suppression
    • MF = 1: No matrix effect
    • MF > 1: Ion enhancement

You should perform this test using lots of matrix from at least 6 different sources to also assess the relative matrix effect (the variation of MF between individuals) [1].

Troubleshooting Guide: Reducing Matrix Effects for this compound

Here are actionable strategies to minimize matrix effects, based on general best practices in bioanalysis.

Strategy Implementation for this compound Rationale & Reference
Optimize Sample Cleanup Use more selective extraction (e.g., SLE, SPE with different sorbents like mixed-mode or phospholipid removal plates) over protein precipitation. Reduces co-eluting phospholipids and other interferences [1].
Improve Chromatography Adjust mobile phase pH, buffer strength, and use longer run times or gradient elution to move this compound away from interfering components. Improves retention, resolution, and separates the analyte from early-eluting matrix compounds [1].
Consider Ion Source If using ESI, evaluate switching to APCI if the analyte's thermal stability allows. APCI is generally less susceptible to matrix effects as the analyte is vaporized before ionization [1].
Use Stable Isotope IS Always use This compound with its deuterated internal standard (if available). The internal standard should co-elute with the analyte. Corrects for ionization variability and matrix effects, as both analyte and IS are affected equally [1].

The logical relationship for selecting a mitigation strategy is summarized in the following diagram:

Problem Matrix Effect Detected Cleanup Optimize Sample Cleanup Procedure Problem->Cleanup Chrom Improve Chromatographic Separation Problem->Chrom Source Evaluate APCI Ion Source Problem->Source IS Use Stable Isotope-Labeled Internal Standard Problem->IS

Frequently Asked Questions (FAQs)

Q: Why should I use a stable isotope-labeled internal standard like this compound? A: A stable isotope internal standard has nearly identical chemical and chromatographic properties as the analyte, meaning it will co-elute and experience the same matrix effects. When you ratio the analyte response to the IS response, the impact of ion suppression/enhancement is effectively corrected for, leading to more accurate and precise results [1].

Q: I've improved my extraction; how do I know if it's enough? A: Re-run the Matrix Factor (MF) calculation protocol after implementing the new method. Compare the MF values and their variability (%CV) across multiple lots of matrix before and after the change. A MF closer to 1 and a lower %CV indicate a successful reduction of matrix effects.

Q: Is it possible to completely eliminate matrix effects? A: It is very challenging to eliminate them entirely. The goal of troubleshooting is to minimize and adequately control for these effects so that they do not negatively impact the accuracy, precision, and reliability of your quantitative data.

The strategies provided are foundational. You may need to experiment with combinations of these approaches to find the optimal solution for your specific this compound assay.

References

Troubleshooting Guide: LC-MS/MS Sensitivity Issues

Author: Smolecule Technical Support Team. Date: February 2026

Table: Sensitivity Issues and Potential Solutions

Problem Area Specific Issue Possible Solution Expected Outcome
Sample Preparation Low recovery; matrix interference Optimize protein precipitation, implement SPE (e.g., C18, HLB), use stable isotope internal standard (e.g., Carnidazole-d3) Improved signal-to-noise, reduced ion suppression
Liquid Chromatography Peak broadening; poor separation Optimize mobile phase (e.g., pH, buffer concentration), use a different column (e.g., smaller particle size), increase column temperature Sharper peaks, higher peak height, better resolution
Ion Source & MS Low ionization efficiency; contamination Optimize source temperatures and gas flows, clean ion source and orifice, adjust compound-specific parameters (DP, EP) Increased ion abundance, stable signal
General Practices Inconsistent results System suitability tests, use fresh mobile phases, ensure proper sample storage Method robustness and reproducibility

Proposed Experimental Protocols for Diagnosis

To systematically address sensitivity loss, the following workflow can help you identify the root cause. Each step is designed to isolate and test a key component of your analytical system.

Start Start: Sensitivity Loss Blank Run Mobile Phase Blank Start->Blank Tune Check Tune/Calibration Blank->Tune High background Std Inject Standard in Matrix Blank->Std Clean baseline Clean Clean Ion Source Tune->Clean Poor ion abundance NewCol Change LC Column Std->NewCol Poor peak shape Prep Re-prepare Sample Std->Prep Low intensity NewCol->Prep No improvement Prep->Clean No improvement End End Clean->End Problem solved?

Protocol 1: System Suitability and Contamination Check
  • Purpose: To determine if the loss of sensitivity is due to instrumental performance or sample-related issues.
  • Procedure:
    • Inject a pure standard solution of this compound prepared in a compatible organic solvent (e.g., methanol or acetonitrile) at a known concentration.
    • Compare the signal intensity to historical data from the same concentration. A restored signal points to sample preparation or matrix effects as the likely cause.
    • If the signal is still low, inject a mobile phase blank to check for carryover. A significant peak in the blank indicates a contaminated system requiring thorough flushing and potentially source cleaning.
Protocol 2: Ion Suppression Evaluation
  • Purpose: To identify if co-eluting matrix components are suppressing the ionization of your analyte.
  • Procedure:
    • Prepare a neat standard solution of this compound.
    • Inject a processed (extracted) blank matrix sample (e.g., plasma, tissue homogenate) from your study.
    • Using a T-connector or a post-column infusion pump, infuse the neat standard solution directly into the MS ion source at a constant rate.
    • While infusing, inject the blank matrix extract into the LC system. Monitor the signal of this compound. A drop in the baseline signal at the retention time of your analyte confirms ion suppression.
  • Solution: Modify the sample clean-up procedure (e.g., change SPE sorbents, alter precipitation solvents) or improve the LC separation to shift the analyte's retention time away from the suppressing region.
Protocol 3: Source Maintenance and Parameter Optimization
  • Purpose: To rule out and correct for suboptimal ionization conditions.
  • Procedure:
    • Clean the ion source and interface: Follow manufacturer guidelines to clean the orifice, skimmer cones, and ESI probe (if applicable).
    • Re-optimize key MS/MS parameters using a flow injection analysis of the standard. Key parameters to optimize include:
      • Declustering Potential (DP): Optimizes the removal of solvent adducts.
      • Collision Energy (CE): Optimizes the fragmentation of the precursor ion to yield the most intense product ion.
      • Source Temperature and Gas Flows: Optimize desolvation and nebulization for your specific LC flow rate.

Sensitivity Enhancement Strategies for this compound

Given the lack of specific data, here are advanced strategies you can experimentally apply to this compound:

  • Chemical Derivatization: If this compound has a suitable functional group (e.g., -OH, -NH2), consider derivatization to enhance its ionization efficiency in your chosen mode (ESI+ is common). A reagent that adds a permanent charged or easily ionizable group can significantly boost signal.
  • Advanced Chromatography: Utilize UPLC systems with sub-2µm particles for superior peak capacity and sharper peaks, leading to higher signal intensity. Also, experiment with different stationary phases (e.g., HILIC, phenyl-hexyl) to improve retention and separation from the matrix.
  • MS/MS Parameter Fine-Tuning: Beyond basic optimization, investigate the use of scheduled MRM to maximize dwell time and data points across the peak, improving reproducibility and signal-to-noise ratios.

Carnidazole-d3 stability issues in solution

Author: Smolecule Technical Support Team. Date: February 2026

Carnidazole Stability & Handling FAQ

1. What are the known stability concerns for Carnidazole? The primary stability concerns for carnidazole, as indicated by its safety data sheet, are its sensitivity to light and certain environmental conditions [1].

2. What are the recommended storage conditions? Carnidazole in solid form should be stored tightly closed, in a dry environment, at 4°C, and protected from light [1]. For prepared solutions, the stability is not specified in the available data, so following the general storage conditions is advised.

3. What substances are incompatible with Carnidazole? Carnidazole is incompatible with several classes of chemicals [1]. You should avoid storing or handling it with:

  • Strong oxidizing agents
  • Acids
  • Bases
  • Reducing agents

4. Is there a recommended analytical method for assessing Carnidazole stability? While not a stability-indicating method per se, a published LC-MS/MS method can be used for the identification and quantitation of carnidazole in plasma, which can be adapted for stability testing [2]. Key parameters of this method are summarized below.

Parameter Details
Analytical Technique Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)
Sample Matrix Animal Plasma
Extraction Method Acetonitrile protein precipitation, followed by a hexane wash
Key Performance Metrics Accuracy: 101-108%; Precision (CV%): 4.9-15.2%
Detection Capability (CCβ) Ranged from 0.8 to 2.6 ng mL⁻¹ for all analytes

Experimental Protocol for Stability Monitoring

The following workflow outlines a general approach for monitoring carnidazole stability in solution, adapting the LC-MS/MS method from the literature [2].

G Start Start: Prepare Carnidazole Solution A1 1. Solution Preparation • Prepare in acetonitrile (e.g., 100 µg/mL) • Aliquot into controlled stability samples Start->A1 A2 2. Sample Storage • Store aliquots under stress conditions:  - Different temperatures (e.g., 4°C, 25°C, 40°C)  - Exposure to light vs. protected from light A1->A2 A3 3. Sample Analysis (LC-MS/MS) • Analyze samples at predetermined time points • Use internal standard (e.g., D3-Carnidazole) for accuracy A2->A3 A4 4. Data Evaluation • Monitor for decrease in parent compound peak area • Identify and characterize any degradation product peaks A3->A4 End Output: Stability Profile A4->End

Step-by-Step Procedure:

  • Solution Preparation: Prepare a stock solution of carnidazole in a suitable solvent like acetonitrile at a known concentration (e.g., 100 µg/mL, as referenced for a standard) [1]. Create multiple aliquots of this solution for testing under various conditions.
  • Sample Storage: Store the aliquots under different stress conditions to assess stability. Key factors to test include:
    • Temperature: For example, 4°C (refrigerated), 25°C (room temperature), and 40°C (accelerated).
    • Light: Expose some samples to light (following ICH Q1B guidelines) while protecting others in amber glass or dark storage.
    • Time: Analyze the samples at set time points (e.g., 0, 1, 3, 7, 14, 30 days).
  • Sample Analysis:
    • Use the LC-MS/MS method described in the table above [2].
    • Extraction: For a solution, dilution in the mobile phase may be sufficient. The plasma method used acetonitrile for protein precipitation and a hexane wash to remove matrix contaminants.
    • Internal Standard: Use a stable isotope-labeled internal standard like D3-Carnidazole if available for highest accuracy [1].
    • Chromatography: Employ a reversed-phase column (e.g., C18) with a mobile phase of water and acetonitrile, both with 0.1% formic acid, using a gradient elution.
  • Data Evaluation: Monitor the peak area of carnidazole over time. A significant decrease indicates degradation. The appearance of new peaks in the chromatogram suggests the formation of degradation products.

Key Considerations for Stability Testing

The diagram below summarizes the logical relationship between stress factors, their effects, and potential stabilization strategies for carnidazole in solution.

G cluster_factors Stress Factors cluster_effects Observed Effects cluster_actions Stabilization Actions Factor1 Stress Factors Effect1 Observed Effects Factor1->Effect1 Causes Action1 Stabilization Actions Effect1->Action1 Mitigated by F1 Light Exposure F2 Elevated Temperature F3 Incompatible Chemicals (Oxidizers, Acids, Bases) E1 Chemical Degradation E2 Loss of Potency E3 Formation of Impurities A1 Store in Amber Glass or Dark A2 Refrigerate (4°C) A3 Ensure Dry, Tightly Closed Storage

Key Takeaways for Researchers

  • Start with Manufacturer Instructions: The most reliable initial guidance is to store carnidazole dry, tightly sealed, and protected from light at 4°C [1].
  • Establish Your Own Stability Data: For solution stability, you will likely need to generate internal data using protocols like the one outlined above, as specific public data is scarce.
  • Employ Stable Isotopes for Accuracy: Using D3-Carnidazole as an internal standard is a best practice for generating precise and accurate quantitative data in LC-MS/MS analysis [1] [2].

References

Carnidazole-d3 interferences in LC-MS analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the common sources of interference in LC-MS/MS analysis of veterinary drug residues? Interferences often stem from the sample matrix. Key sources include:

    • Lipids: Can cause ion suppression or enhancement and co-elute with target analytes [1].
    • Other Matrix Components: Endogenous compounds in tissues, milk, or eggs can contribute to background noise and isobaric interference [1] [2].
    • Isotopic Cross-Talk: If the mass difference between Carnidazole and Carnidazole-d3 is too small, or if there is natural abundance of heavier isotopes, you might see cross-talk between their selected reaction monitoring (SRM) channels.
    • Carryover: Incomplete cleaning of the LC system or autosampler can lead to contamination of subsequent samples.
  • Q2: What strategies can be used to mitigate these interferences? Several strategies can be employed during sample preparation and instrument method development:

    • Sample Clean-up: Using techniques like a hexane wash to remove lipids [1] [3] or Solid-Phase Extraction (SPE) [2] can significantly reduce matrix effects.
    • Chromatographic Optimization: Improving the separation of the analyte from interfering compounds by optimizing the LC gradient and column choice is critical. The use of a Poroshell 120SB C18 column has been demonstrated for complex matrices [1].
    • MS/MS Method Specificity: Utilizing multiple reaction monitoring (MRM) transitions and ensuring optimal collision energies can provide high selectivity. Confirmatory analysis should use multiple fragments per analyte as per guidelines like 2002/657/EC [3].

Troubleshooting Guide: Suspected Interference in this compound Analysis

The following table outlines common symptoms, potential causes, and corrective actions for issues you might encounter.

Symptom Potential Cause Corrective Action
Low/Inconsistent this compound Recovery Inefficient extraction, matrix effect, degradation Check extraction solvent efficiency (e.g., Acetonitrile/Methanol [1]). Use stable isotope-labeled internal standard for compensation.
Ion Suppression/Enhancement Co-eluting matrix components Improve chromatographic separation. Dilute and re-inject sample to check for proportional response. Incorporate post-column infusion to pinpoint suppression regions.
Poor Chromatographic Peak Shape Column interaction, matrix buildup Use a guard column. Optimize mobile phase (e.g., 5mM Ammonium Formate with 0.1% Formic Acid [1]). Flush and re-condition LC column.
High Background Noise in MRM Channel Incomplete sample clean-up, source contamination Implement additional clean-up step (e.g., hexane wash [1] [3]). Clean MS ion source and cone.
Inaccurate Quantification Interference in the internal standard channel Verify purity of this compound standard. Check for any cross-talk between analyte and internal standard MRM transitions.

Detailed Experimental Protocol for Multi-Residue Analysis

The protocol below, adapted from a validated method for detecting 20 coccidiostats, can serve as a robust starting point for developing your own method for Carnidazole and its internal standard [1]. The following diagram illustrates the core sample preparation workflow.

workflow start Homogenized Sample (2.0 g) step1 Add Internal Standard & Extraction Solvent start->step1 step2 Vortex & Centrifuge step1->step2 step3 Add QuEChERS Salt Packet (MgSO4, Sodium Citrate) step2->step3 step4 Vortex & Centrifuge step3->step4 step5 Transfer Supernatant step4->step5 step6 Liquid-Liquid Clean-up with n-Hexane step5->step6 step7 Vortex & Centrifuge step6->step7 step8 Evaporate & Reconstitute step7->step8 end LC-MS/MS Analysis step8->end

Workflow Title: Sample Preparation and Clean-up

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), n-Hexane, all HPLC or LC-MS grade [1].
  • Chemicals: Formic Acid, Anhydrous Magnesium Sulfate (MgSO₄), Sodium Acetate or Citrate [1].
  • Standards: Certified reference standards of Carnidazole and this compound.
  • Equipment: Polypropylene centrifuge tubes (50 mL), calibrated pipettes, vortex mixer, centrifuge, nitrogen evaporator.

2. Sample Preparation (Based on QuEChERS) 1. Weigh: Homogenize sample and weigh a 2.0 g aliquot into a 50 mL centrifuge tube [1]. 2. Spike: Add the appropriate volume of This compound internal standard solution. 3. Extract: Add 10 mL of an extraction solvent (e.g., ACN/MeOH 95:5 v/v with 1% formic acid). Vortex vigorously for 1 minute [1]. 4. Salt-out: Add a QuEChERS salt mixture (e.g., 6 g MgSO₄ and 1.5 g sodium citrate). Vortex immediately for 1 minute and centrifuge at ≥5000 x g for 5 minutes [1]. 5. Clean-up: Transfer the supernatant (organic layer) to a new tube containing 10 mL of ACN-saturated n-hexane. Vortex for 1 minute and centrifuge. Discard the upper hexane layer (contains lipids) [1] [3]. 6. Concentrate: Transfer the cleaned extract to a DMSO-containing tube. Evaporate to dryness under a gentle nitrogen stream at 50°C [1]. 7. Reconstitute: Reconstitute the dry residue in 950 µL of mobile phase (e.g., 80% methanol with 0.1% formic acid). Filter through a 0.22 µm PTFE membrane into an LC vial for analysis [1].

3. LC-MS/MS Instrument Parameters This table summarizes typical instrument parameters used for confirmatory analysis of veterinary drugs [1] [3].

Parameter Specification
HPLC System Ultra-performance or High-performance Liquid Chromatograph
Column C18 (e.g., Poroshell 120SB-C18, 2.7 µm, 3.0 x 150 mm) [1]
Column Temperature 40 °C [1]

| Mobile Phase | A) 5 mM Ammonium Formate (or Water + 0.1% Formic Acid) B) Methanol + 0.1% Formic Acid [1] | | Gradient | Starting at 5% B, ramping to 100% B over 14 min, holding for 6 min [1] | | Flow Rate | 0.3 mL/min [1] | | Injection Volume | 10 µL [1] | | Mass Spectrometer | Triple Quadrupole (QqQ) or Q-TOF | | Ionization Mode | Electrospray Ionization (ESI), positive mode [1] | | Detection | Multiple Reaction Monitoring (MRM) |

Key Considerations for Method Development

  • Method Validation: For a quantitative method, you must validate it for parameters like precision, accuracy, decision limit (CCα), and detection capability (CCβ) as per relevant guidelines (e.g., EU Commission Decision 2002/657/EC) [4] [3].
  • Matrix Effects: Always evaluate matrix effects by comparing the signal of an analyte in neat solvent to the signal of the same amount spiked into a blank matrix extract. This is crucial for achieving accurate results [2].
  • Confirmatory Analysis: To meet regulatory standards, your MS/MS method should monitor at least two MRM transitions per analyte. The ratio of these transitions must fall within a specified tolerance for positive identification [3].

References

Sample Preparation & Extraction Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The sample preparation stage is critical for minimizing matrix effects and maximizing analyte recovery. The table below summarizes a validated QuEChERS-based approach suitable for complex matrices [1].

Step Parameter Recommended Specification Purpose & Notes
1. Extraction Solvent ACN/MeOH (95:5, v/v) with 1% Formic Acid [1] Efficient protein precipitation and analyte extraction.
QuEChERS Salts 6 g MgSO₄, 1.5 g Na Citrate [1] Removes water and adjusts pH for optimal partitioning.
2. Clean-up Solvent ACN-saturated n-hexane [1] Effectively removes non-polar lipid interferences.
Steps Repeat clean-up process twice [1] Ensures thorough removal of lipids for complex matrices.
3. Post-processing Evaporation Under N₂ stream at 50°C [1] Gentle evaporation to prevent analyte loss or degradation.
Reconstitution 80% Methanol (with 0.1% Formic Acid) [1] Ensates compatibility with the LC mobile phase.

LC-MS/MS Configuration & Method Parameters

Optimizing the instrumental conditions is key to achieving high sensitivity and specificity. The following configuration and parameters have proven effective for similar compounds [1].

Component Parameter Recommended Setting Alternative/Note
Chromatography Column Poroshell 120SB-C18 (2.7 µm, 3.0 x 150 mm) [1] Other C18 columns with fine particles may be suitable.
Mobile Phase (A) 5 mM Ammonium Formate; (B) MeOH with 0.1% FA [1] Ammonium acetate can be substituted for formate.
Gradient Start at 5% B, ramp to 100% B over 14 min, hold 6 min [1] Gradient must be optimized for your specific column and instrument.
Flow Rate 0.3 mL/min [1] -
Column Temp. 40°C [1] -
Mass Spectrometry Ionization Positive Electrospray Ionization (ESI+) [1] Carnidazole contains nitrogen, making it amenable to ESI+.
Ion Source Voltage +5.5 kV [1] Voltage should be tuned for your specific instrument.
Detection Multiple Reaction Monitoring (MRM) Note: Specific MRM transitions for Carnidazole-d3 must be established experimentally, as they are not listed in the searched literature. A general workflow is provided below.

The following diagram illustrates the complete workflow from sample to analysis, integrating the sample preparation and LC-MS/MS steps detailed above.

SamplePrep Sample Preparation S1 1. Weigh 2g homogenized sample SamplePrep->S1 S2 2. Spike with this compound IS S1->S2 S3 3. Add extraction solvent (ACN/MeOH 95:5, 1% FA) S2->S3 S4 4. Add QuEChERS salts (6g MgSO₄, 1.5g Na Citrate) S3->S4 S5 5. Vortex & Centrifuge S4->S5 S6 6. Clean supernatant with ACN-saturated n-hexane S5->S6 S7 7. Evaporate under N₂ at 50°C S6->S7 S8 8. Reconstitute in 80% MeOH (0.1% FA) & Filter S7->S8 LCPrep LC-MS/MS Analysis S8->LCPrep L1 1. Inject onto LC (Poroshell C18 Column) LCPrep->L1 L2 2. Run gradient elution (5mM Ammonium Formate vs MeOH/0.1%FA) L1->L2 L3 3. Ionize using ESI+ L2->L3 L4 4. Detect via MRM L3->L4 Data Data Analysis & Quantification L4->Data

Frequently Asked Questions & Troubleshooting

Q1: How can I reduce background noise and improve the signal-to-noise ratio for this compound?

  • Check Clean-up: Ensure the n-hexane clean-up step is performed twice, especially for fatty tissues. Incomplete lipid removal is a major source of ion suppression [1].
  • Tune MS/MS: Carefully optimize the collision energy (CE) and declustering potential (DP) for your specific instrument. A lower CE can sometimes reduce in-source fragmentation and background noise.
  • Purify Reagents: Use high-purity LC-MS grade solvents and additives to minimize chemical noise.

Q2: My analyte recovery is low. What steps should I investigate?

  • Review Evaporation: Avoid evaporating the sample to complete dryness, as this can cause the analyte to irreversibly bind to the tube. Reconstitute immediately after the solvent film is dry.
  • Check pH: The addition of 1% formic acid in the extraction solvent is crucial for protonating the analyte and improving recovery. Verify the pH of your final extract [1].
  • Evaluate Adsorption: For very low concentrations, consider using silanized glassware to prevent adsorption to active sites on the vial walls.

Q3: The method works for standards but not for my spiked matrix samples. What could be wrong?

  • Matrix Effects: This is a classic sign of matrix suppression or enhancement. The best practice is to use the stable isotope-labeled internal standard (this compound) for quantification, as it co-elutes with the analyte and corrects for these effects [1].
  • Inefficient Extraction: Ensure the sample is thoroughly homogenized. The Geno-Grinder or a similar high-speed homogenizer is recommended for consistent and complete cell lysis [1].

Q4: How should I establish the MRM transitions for this compound? Since the exact MRM transitions are not provided in the literature, you must perform direct infusion of the standard to:

  • Identify the precursor ion ([M+H]+) in Q1 MS mode.
  • Optimize the collision energy in the collision cell to produce characteristic fragment ions.
  • Select the most intense and specific product ion for quantification and a second for confirmation.

Key Takeaways for Method Optimization

  • Lean on Proven Methods: The QuEChERS extraction and LC-MS/MS parameters provided are adapted from a validated, multi-residue method, offering a strong foundation [1].
  • The Internal Standard is Non-Negotiable: Using This compound as an internal standard is the most effective single action you can take to compensate for losses during preparation and ion suppression/enhancement during analysis [1].
  • Validation is Crucial: Once your method is established, perform a full validation (e.g., assessing linearity, accuracy, precision, LOD, LOQ, and matrix effects) to ensure it meets the standards for your intended use [1].

References

Troubleshooting Guide: Precision and Accuracy in Quantitative LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

When precision or accuracy in your Carnidazole-d3 quantitation falls below acceptable limits, this guide helps you diagnose and resolve the problem. The following workflow provides a systematic approach to troubleshooting.

Start Precision/Accuracy Issues A Check Sample Preparation Start->A B Verify LC-MS System Performance Start->B C Review Data Analysis Process Start->C A1 Internal Standard Mixing A->A1 A2 Extraction Efficiency A->A2 A3 Sample Purity & Integrity A->A3 B1 Chromatographic Separation B->B1 B2 Mass Spectrometer Calibration B->B2 B3 Ion Suppression/Enhancement B->B3 C1 Calibration Curve Fit C->C1 C2 Integration Parameters C->C2 C3 Correct Isotopologue Selection C->C3 D Implement Solution E Re-validate Method D->E A1->D A2->D A3->D B1->D B2->D B3->D C1->D C2->D C3->D

Detailed Investigation and Resolution Steps

1. Sample Preparation

  • Internal Standard Mixing: Ensure the this compound internal standard (IS) is added at the very beginning of the sample preparation process. This corrects for losses during subsequent steps like extraction and evaporation [1]. Use a positive displacement pipette for viscous solvents to improve volumetric precision.
  • Extraction Efficiency: Low and variable recovery from matrices like tissue or eggs directly impacts accuracy. If recovery is poor, switch to a more efficient extraction solvent (e.g., dichloromethane for muscle, toluene for liver/egg) or incorporate a clean-up step using solid-phase extraction (SPE) cartridges [1].
  • Sample Purity and Integrity: Check for signs of sample degradation. This compound and analytes should be stored in aliquots at -20°C or below. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

2. LC-MS System Performance

  • Chromatographic Separation: Poorly resolved peaks lead to ion suppression and inaccurate integration. Optimize the mobile phase (e.g., methanol-water gradients) and column temperature to achieve a sharp, symmetric peak for both the analyte and IS.
  • Mass Spectrometer Calibration: Verify mass accuracy and resolution by running calibration standards specific to your instrument before the sequence. Inaccurate m/z assignment directly impacts the selectivity and precision of the measurement.
  • Ion Suppression/Enhancement: Co-eluting matrix components can suppress or enhance ionization. Use a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte and experiences the same matrix effects, to correct for this.

3. Data Analysis Process

  • Calibration Curve Fit: A non-linear or poor-fitting curve (R² < 0.99) indicates a problem. Use a weighting factor (e.g., 1/x or 1/x²) for the calibration curve to ensure accuracy across the concentration range, especially at lower levels.
  • Integration Parameters: Inconsistent peak integration is a major source of poor precision. Review and manually adjust integration parameters (baseline start/stop) for all samples in the batch to ensure consistency.
  • Correct Isotopologue Selection: Confirm the mass spectrometer is monitoring the correct precursor and product ions for this compound, ensuring there is no cross-talk with the non-deuterated Carnidazole or matrix interferents.

Experimental Protocol for Method Validation

The following protocol is adapted from a published LC-MS method for the related nitroimidazole drug, Dimetridazole, which shares structural similarities with Carnidazole. This can serve as a robust starting template [1].

Objective: To quantitatively determine Carnidazole residues in biological matrices using this compound as an internal standard via LC-MS.

1. Sample Preparation

  • Homogenization: Precisely weigh 2.0 g of homogenized tissue (muscle, liver) or egg.
  • Internal Standard Addition: Add a known amount (e.g., 50 µL of a 100 ng/mL solution) of this compound IS to the sample before extraction.
  • Extraction:
    • For muscle: Extract with 10 mL of dichloromethane by vortex mixing for 2 minutes, then centrifuging.
    • For liver or egg: Extract with 10 mL of toluene.
  • Clean-up: Load the extract onto a silica gel solid-phase extraction (SPE) cartridge. Wash with hexane and elute the analyte with 4 mL of acetone.
  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 µL of a methanol-water (1:1, v/v) mixture.
  • Final Wash: Wash the reconstituted solution with 1 mL of hexane to remove residual lipids, then proceed to LC-MS analysis [1].

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Methanol and water, with a gradient elution (e.g., from 50:50 to 90:10 methanol/water over 15 minutes).
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 20 µL.

3. Mass Spectrometry Detection

  • Ionization: Positive ion mode, monitoring the transition for the protonated molecule [M+H]⁺.
  • Key Parameters (Based on Dimetridazole example) [1]:
    • Dimetridazole: [M+H]⁺ at m/z 142
    • This compound IS: Monitor its specific [M+H]⁺ ion.
Table: Method Performance Metrics (Based on Dimetridazole)

The following table summarizes the performance of a validated LC-MS method for a similar nitroimidazole, demonstrating the high standard to aim for with this compound [1].

Metric Result Conditions
Recovery (%) 93 - 102% Liver tissue spiked at 5, 10, 20 ng/g
Precision (RSD%) 1.2 - 7.7% Across all tested tissues and spike levels
Limit of Quantification (LOQ) 5 ng/g (ppb) Muscle, liver, and egg matrices

Frequently Asked Questions (FAQs)

Q1: Why is my this compound recovery rate low and variable? A1: Low recovery is often due to inefficient extraction or adsorption to vial surfaces. Ensure you are using an optimal solvent (like dichloromethane or toluene for different matrices). Using silanized vials can prevent analyte loss. Most importantly, adding the this compound IS at the very start of preparation corrects for these losses in the final calculation [1].

Q2: How can I reduce high background noise in my LC-MS chromatograms? A2: High noise is frequently caused by matrix components. The SPE clean-up step and the final hexane wash are critical for removing lipids and other interferents from complex biological samples. Optimizing the LC gradient to better separate Carnidazole from early-eluting compounds will also significantly reduce background noise and ion suppression [1].

Q3: What is the most critical factor for achieving high precision with this compound? A3: The single most critical factor is the consistent and precise addition of the this compound internal standard at the start of sample preparation. This practice accounts for and corrects variability in all subsequent steps, including extraction efficiency, volume losses, and matrix-induced ionization effects in the mass spectrometer.

References

Which Chiral Column Should I Use for Carnidazole-d3?

Author: Smolecule Technical Support Team. Date: February 2026

No publication directly details the chiral separation of carnidazole-d3. However, research on underivatized carnidazole and related compounds provides a strong starting point for method development.

A validated method for determining 10 nitroimidazoles, including carnidazole, in animal plasma used Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) [1]. While this confirms carnidazole can be analyzed via LC, the specific chiral column was not mentioned in the available excerpt.

For chiral separations, the most common and effective approach uses polysaccharide-based chiral stationary phases (CSPs), such as the CHIRALPAK or CHIRALCEL series [2] [3]. A screening process across different CSPs is recommended to find the optimal one for your specific analyte [3].

Method Development and Screening Protocol

Here is a systematic workflow to develop a chiral separation method for this compound.

Start Start: Method Development for this compound Step1 1. Column Screening (Immobilized CSPs e.g., CHIRALPAK IA-IF) Start->Step1 Step2 2. Mobile Phase Screening (Primary Set) Step1->Step2 Step3 3. Evaluate & Optimize (Adjust ratios, add modifiers) Step2->Step3 Step3->Step1 Poor Resolution Step4 4. Final Method Step3->Step4 Success

Step 1: Initial Column and Mobile Phase Screening

Begin by screening this compound against a set of immobilized polysaccharide-based columns (e.g., CHIRALPAK IA, IB, IC, ID, IE, IF) using the primary mobile phases listed in the table below [4]. Immobilized columns allow for a wider range of solvent modifiers, which can be crucial for fine-tuning separation [4] [3].

Table: Primary Mobile Phases for Initial Screening with Immobilized CSPs [4]

Solvent Mixture Starting Condition Typical Optimization Range
Alkane/EtOH 80/20 99/1 to 50/50
Alkane/2-PrOH 80/20 99/1 to 50/50
Alkane/DCM/EtOH 50/50/2 85/15/0 to 0/80/20
Alkane/MtBE/EtOH 0/98/2 80/20/0 to 0/40/60
Step 2: Method Optimization

If the initial screening shows promise but requires improved resolution, explore these parameters:

  • Fine-tune Mobile Phase: Adjust the ratios of the solvents within the typical optimization range. You can also explore secondary solvent systems like heptane/ethyl acetate or heptane/THF [4].
  • Use Mobile Phase Additives: The addition of small amounts of acids (e.g., formic acid) can dramatically affect selectivity, peak shape, and even reverse elution order [3].
  • Adjust Temperature: Temperature can be a powerful tool. In some cases, increasing the temperature not only improves efficiency but can also reverse the elution order of enantiomers [3].

Troubleshooting Common Issues

Table: FAQ Guide for Chiral Separation Troubleshooting

Question / Issue Possible Cause Suggested Solution
No separation (enantiomers co-elute) The CSP has no selectivity for the analyte under current conditions. Screen a wider range of CSPs, including both amylose- and cellulose-based [3]. Try a different mobile phase system (e.g., polar organic mode) [3].
Peak tailing or poor efficiency Secondary interactions with the stationary phase; inappropriate mobile phase. Incorporate a mobile phase additive (e.g., 0.1% trifluoroacetic acid) [3]. Ensure the column is not overloaded.
Retention time is too long The analyte is too strongly retained. Increase the percentage of the polar solvent (e.g., EtOH, 2-PrOH) in the mobile phase [4].
Poor resolution Selectivity, efficiency, or retention is not optimized. Optimize the mobile phase composition. Try adding a chlorinated solvent like DCM (only with immobilized columns) [4] [3]. Adjust the temperature [3].

Key Considerations for Your Experiment

  • Leverage Structural Similarity: Carnidazole is a nitroimidazole. The successful LC-MS/MS analysis of underivatized carnidazole suggests that a reversed-phase compatible chiral column could be a viable path, especially if you plan to couple with mass spectrometry [1].
  • Polysaccharide Selectivity: Remember that small differences in the CSP—such as using an amylose base instead of cellulose, or a different functional group on the selector—can lead to major differences in separation performance [3]. A comprehensive screening is the most reliable approach.
  • Safety and Compatibility: Chlorinated solvents like DCM will destroy traditional coated chiral columns. Use them only with the newer immobilized columns (CHIRALPAK IA-IF) [4].

References

Carnidazole-d3 comparison with other nitroimidazoles

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Activity of Nitroimidazoles

The table below summarizes the key characteristics of carnidazole and other common nitroimidazoles. The Minimum Inhibitory Concentration (MIC) data is from a foundational study that directly compared several 2-methyl-5-nitroimidazoles against Bacteroides fragilis [1].

Drug Name Relative Molar MIC against B. fragilis (Geometric Mean, μM) [1] Primary Clinical & Research Applications Reported Drug Resistance
Tinidazole 0.5 Human protozoal infections (giardiasis, trichomoniasis) [1] [2]; anaerobic bacterial infections [1]. Yes (in Trichomonas gallinae) [3].
Panidazole ~0.7 (est. from ranking) Research compound; evaluated for antimicrobial activity [1] [4]. Information lacking.
Ornidazole ~1.0 (est. from ranking) Human protozoal and anaerobic bacterial infections [1] [4]; avian trichomonosis [3]. Yes (in Trichomonas gallinae) [3].
Metronidazole 1.3 First-line for giardiasis & trichomoniasis [2]; anaerobic bacteria [1] [4]; included in WHO Essential Medicines [4]. Yes (in Trichomonas gallinae and Giardia) [3] [5].
Secnidazole ~1.3 (est. from ranking) Human protozoal infections; known for its long serum half-life [1]. Information lacking.
Carnidazole ~4.0 (est. from ranking) Primarily used in veterinary medicine, especially for avian oropharyngeal trichomonosis in pigeons and raptors [3]. Yes (in Trichomonas gallinae) [5].
Dimetridazole 6.6 Veterinary medicine (historically for avian trichomonosis and swine dysentery) [3]. Yes (in Trichomonas gallinae) [3].

Details of Key Experimental Protocols

The quantitative data in the comparison table is largely derived from standardized experimental methods. Below are the protocols for the key assays cited.

  • Determination of Minimum Inhibitory Concentration (MIC) [1]

    • Objective: To quantify and compare the in vitro antimicrobial potency of nitroimidazole drugs against anaerobic bacteria.
    • Methodology: The study used the tube-dilution method against Bacteroides fragilis and related species.
    • Workflow:
      • Prepare a series of culture tubes with liquid growth medium containing twofold serial dilutions of the nitroimidazole drug.
      • Inoculate each tube with a standardized concentration of bacterial cells.
      • Incubate the tubes under anaerobic conditions at 37°C for a specified period (typically 24-48 hours).
      • The MIC is defined as the lowest concentration of the drug that prevents visible growth of the bacteria.
  • In Vitro Assessment of Drug Resistance [5]

    • Objective: To identify resistance of Trichomonas gallinae isolates to nitroimidazole drugs and determine a new effective clinical dose.
    • Methodology: This involves a two-step process:
      • Minimal Cytocidal Concentration (MCC) In Vitro: Isolates of T. gallinae are exposed to various concentrations of the drug (e.g., ronidazole) to find the lowest concentration that kills the parasite (MCC). Resistant strains show a higher MCC.
      • *In Vivo* Dose Determination: For pigeons infected with resistant strains, the therapeutic dose of the drug (e.g., ronidazole) is increased incrementally (e.g., a 5-fold increase) and administered via drinking water. The cure is confirmed by post-treatment examination and swabs to verify the elimination of the parasite [5].
  • Analysis of Mode of Action (Protein Binding) [2]

    • Objective: To understand the biochemical interactions of nitroimidazole drugs within the parasite Giardia lamblia.
    • Methodology:
      • Treatment: G. lamblia trophozoites are incubated with or without (control) the nitroimidazole drug.
      • Protein Separation: Cell pellets are lysed, and proteins are separated using two-dimensional gel electrophoresis (2DE).
      • Analysis: The 2D gel patterns of drug-treated and control samples are compared. Protein spots that appear or intensify only in the drug-treated sample indicate proteins that have formed covalent adducts with the activated drug.
      • Identification: These specific protein spots are excised from the gel and identified using mass spectrometric analysis (MALDI-TOF/TOF).

A Incubate Giardia lamblia with Nitroimidazole Drug B Lyse Cells & Extract Proteins A->B C Separate Proteins by 2D Gel Electrophoresis B->C D Compare 2D Gel Patterns (Drug-treated vs Control) C->D E Excise Drug-Adducted Protein Spots D->E F Identify Proteins by Mass Spectrometry E->F

Experimental Workflow for Protein Binding Analysis [2]

About Carnidazole-d3

While not a therapeutic agent itself, This compound (where "d3" indicates three deuterium atoms) is a chemically modified version of carnidazole. Its primary application is in analytical chemistry:

  • Role: It is used as an internal standard in advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods [6].
  • Function: When added in a known amount to samples (e.g., milk, honey, or biological tissues) before analysis, this compound corrects for variations in the sample preparation and instrument response. This allows for highly accurate and precise measurement of residue levels of carnidazole and other nitroimidazoles, ensuring compliance with food safety regulations [6].

How to Propose a Comparative Study

Since direct data on this compound is unavailable, researchers can design a comparative study based on the properties of its parent compound. Here is a potential experimental approach:

  • Synthesis: Synthesize this compound, ensuring full characterization via NMR and mass spectrometry.
  • Comparative Analysis: Conduct side-by-side experiments with carnidazole and this compound, evaluating:
    • Metabolic Stability: Assess if deuterium substitution alters its breakdown in liver microsome models.
    • Analytical Utility: Confirm its performance as an internal standard in LC-MS/MS methods for detecting veterinary drug residues.
    • Biological Activity: Test its efficacy against Trichomonas gallinae in culture compared to carnidazole to determine if the deuterium isotope effect influences its anti-parasitic activity.

References

Understanding the Regulatory Framework: Commission Decision 2002/657/EC

Author: Smolecule Technical Support Team. Date: February 2026

Commission Decision 2002/657/EC is a European Union legislation that sets out performance criteria and procedures for validating analytical methods used in testing for veterinary drug residues and other substances in animal products [1] [2]. Its main purpose is to ensure the quality and comparability of analytical results from official control laboratories.

Key requirements for confirmatory methods (like liquid chromatography-tandem mass spectrometry or LC-MS/MS) as outlined in the decision and applied in the literature include [3] [1] [2]:

  • Selectivity/Specificity: The method must be able to distinguish the analyte from other substances.
  • Linearity: The relationship between analyte concentration and instrument response.
  • Accuracy (Trueness and Precision): The closeness of agreement between the test result and the accepted reference value.
  • Decision Limit (CCα): The concentration at which a sample is declared non-compliant. For substances without a permitted limit, it is the lowest concentration at which the method can confirm the analyte's presence with a statistical certainty of 99% (for Group A substances) [2].
  • Detection Capability (CCβ): The smallest content of the substance that can be detected, identified, and/or quantified in a sample.
  • Ruggedness: The reliability of an analysis under normal but variable laboratory conditions.

Examples of Validated Methods for Other Substances

The table below summarizes the performance data from studies that validated methods for other compounds following the 2002/657/EC guidelines, which can serve as a reference for the type of data required for Carnidazole-d3.

Substance(s) Analyzed Matrix Key Performance Parameters Experimental Protocol Overview Source
10 Anticoccidials (e.g., Halofuginone, Diclazuril) [3] Whole Egg Method validated for confirmation at 1 µg/kg and 75 µg/kg; used internal standards. Extraction with acetonitrile, evaporation, dissolution, injection on a C8 column in gradient mode, analysis by LC-MS/MS. [3]

| 10 Nitroimidazoles (including Carnidazole) [4] | Animal Plasma | CCα: 0.5 - 1.6 ng/mL CCβ: 0.8 - 2.6 ng/mL Accuracy: 101% - 108% Precision (CV%): 4.9% - 15.2% | Extraction with acetonitrile, salt addition, liquid-liquid wash with hexane, evaporation, reconstitution in mobile phase, analysis by LC-MS/MS. | [4] | | Aflatoxin M1 [5] | Milk | Validation for selectivity, precision, CCα, CCβ, and ruggedness. | Clean-up using immunoaffinity columns, separation and quantification by HPLC with fluorescence detection. | [5] |

The following diagram outlines the general workflow for validating an analytical method according to 2002/657/EC, based on the protocols from these studies.

G Start Method Validation Workflow Step1 1. Sample Preparation (e.g., solvent extraction, clean-up) Start->Step1 Step2 2. Instrumental Analysis (e.g., LC-MS/MS, HPLC-FLD) Step1->Step2 Step3 3. Method Validation (Assess selectivity, CCα, CCβ, etc.) Step2->Step3 Step4 4. Data Interpretation (Compare results against decision limit) Step3->Step4 Compliant Compliant Result Step4->Compliant Below CCα NonCompliant Non-compliant Result Step4->NonCompliant Exceeds CCα

How to Proceed with this compound Validation

Since a direct guide is unavailable, here is a suggested path to develop and validate a method for this compound:

  • Consult the Official Document: First, obtain the full text of Commission Decision 2002/657/EC [1]. This is the authoritative source for all mandatory performance criteria and validation procedures.
  • Develop the Method: Design a sample preparation and analysis protocol. LC-MS/MS is typically used for confirmatory methods. You would need to select an appropriate internal standard (potentially another stable isotope-labeled standard) and optimize parameters like chromatography and mass spectrometry detection.
  • Perform the Validation: Conduct a laboratory study to test all parameters required by the decision, including selectivity, precision, accuracy, linearity, decision limit (CCα), and detection capability (CCβ). The study on nitroimidazoles that included carnidazole can serve as a useful benchmark for expected performance [4].
  • Document Everything: Prepare a detailed validation report documenting the experimental protocols, raw data, and calculated performance characteristics for this compound, ensuring everything meets the standards set forth in 2002/657/EC.

References

Carnidazole-d3 decision limit CCα determination

Author: Smolecule Technical Support Team. Date: February 2026

CCα of Carnidazole and Other Nitroimidazoles

The table below summarizes the decision limits (CCα) and detection capabilities (CCβ) for Carnidazole and several other nitroimidazoles, as determined by a single validated LC-MS/MS method in animal plasma [1].

Analyte Name Decision Limit (CCα) (ng mL⁻¹) Detection Capability (CCβ) (ng mL⁻¹)
Carnidazole (CRZ) Within the range of 0.5 - 1.6 Within the range of 0.8 - 2.6
Metronidazole (MNZ) Within the range of 0.5 - 1.6 Within the range of 0.8 - 2.6
Dimetridazole (DMZ) Within the range of 0.5 - 1.6 Within the range of 0.8 - 2.6
Ronidazole (RNZ) Within the range of 0.5 - 1.6 Within the range of 0.8 - 2.6
Ornidazole (ORZ) Within the range of 0.5 - 1.6 Within the range of 0.8 - 2.6
Ternidazole (TRZ) Within the range of 0.5 - 1.6 Within the range of 0.8 - 2.6

Detailed Experimental Protocol

The data in the table above was generated using the following methodology [1]:

  • Analytical Technique: Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS).
  • Validation Standard: The method was validated in accordance with Commission Decision (CD) 2002/657/EC.
  • Sample Preparation:
    • Extraction: Plasma samples are extracted with acetonitrile.
    • Salt Addition: Sodium chloride (NaCl) is added to help remove matrix contaminants.
    • Clean-up: The acetonitrile extract undergoes a liquid-liquid wash step with hexane to further clean the sample.
    • Pre-concentration: The cleaned extract is evaporated and the residue is reconstituted in the LC mobile phase prior to injection.
  • Method Performance:
    • The method's accuracy, determined by an inter-assay study, ranged between 101% and 108% for the various analytes.
    • The inter-assay precision, expressed as the coefficient of variation (CV%), ranged from 4.9% to 15.2%.
    • The recommended level (RL) for compounds like Metronidazole, Dimetridazole, and Ronidazole is 3 ng mL⁻¹, which this method is capable of detecting for all analytes, including Carnidazole.

This experimental workflow can be visualized in the following diagram:

workflow Start Animal Plasma Sample P1 Extract with Acetonitrile Start->P1 P2 Add NaCl to remove matrix contaminants P1->P2 P3 Liquid-liquid wash with Hexane P2->P3 P4 Evaporate Extract P3->P4 P5 Reconstitute in Mobile Phase P4->P5 P6 LC-MS/MS Analysis P5->P6 P7 Data Analysis: CCα & CCβ Determination P6->P7

Experimental Workflow for Nitroimidazole Analysis in Plasma

Important Note on Carnidazole-d3

The study specifically validated the method for Carnidazole (CRZ), not its deuterated form (this compound) [1]. In analytical chemistry, deuterated analogs like this compound are primarily used as internal standards to correct for losses during sample preparation and variations in instrument response [2]. Therefore, the reported CCα range for Carnidazole serves as the most relevant reference for the method's performance in detecting and confirming this compound.

References

Carnidazole-d3 detection capability CCβ assessment

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Carnidazole Detection

The tables below summarize validated LC-MS/MS methods capable of detecting carnidazole in animal plasma and eggs, in accordance with Commission Decision 2002/657/EC [1] [2].

  • Method Performance for Carnidazole in Animal Plasma [1]
Parameter Specification
Detection Capability (CCβ) 0.8 to 2.6 ng mL⁻¹ (for all 10 analytes, including carnidazole)
Decision Limit (CCα) 0.5 to 1.6 ng mL⁻¹
Accuracy 101% to 108% (across all analytes)
Precision (Inter-assay CV%) 4.9% to 15.2%
Recommended Level (RL) 3 ng mL⁻¹
  • Method Performance for Carnidazole in Egg [2]
Parameter Specification
Detection Capability (CCβ) 0.56 to 2.15 μg kg⁻¹ (for all 11 analytes, including carnidazole)
Decision Limit (CCα) 0.33 to 1.26 μg kg⁻¹
Accuracy 87.2% to 106.2% (across all analytes)
Precision (Inter-assay CV%) 3.7% to 11.3%
Recommended Level (RL) 3 μg kg⁻¹

Detailed Experimental Protocol

Here is the detailed workflow for sample preparation and analysis as described in the research:

G Start Start: Sample (Plasma or Egg) A Extract with Acetonitrile Start->A B Add NaCl (Remove matrix contaminants) A->B C Liquid-Liquid Wash with Hexane B->C D Evaporate Extract (to dryness) C->D E Reconstitute in LC Mobile Phase D->E F LC-MS/MS Analysis E->F Val Validation per Commission Decision 2002/657/EC Val->A

Key Features of the Protocol:

  • Sample Preparation: The method uses a simple and rapid preparation. It involves a single extraction with acetonitrile, a clean-up step using a hexane wash, and avoids more time-consuming procedures like Solid-Phase Extraction (SPE) [1] [2].
  • Chromatography and Detection: Separation is achieved using Liquid Chromatography (LC), and detection/confirmation is performed with tandem Mass Spectrometry (MS/MS). This technique provides high specificity and sensitivity, capable of detecting carnidazole and other nitroimidazoles well below the recommended level of 3 ng/mL or μg/kg [1] [2].
  • Method Validation: The methods were rigorously validated according to European guidelines (Commission Decision 2002/657/EC). The parameters assessed include decision limit (CCα), detection capability (CCβ), accuracy, precision, and specificity, ensuring the results are reliable for confirmatory purposes [1] [2].

How to Approach Carnidazole-d3 CCβ Assessment

Since the search results lack specific data for the deuterated standard This compound, here's a practical approach for your research:

  • Understand the Role of this compound: Deuterated internal standards like this compound are typically used to correct for losses during sample preparation and matrix effects during MS analysis. Their retention times are very similar to the analytic, but their mass is distinct, allowing them to be differentiated by the mass spectrometer.
  • Infer from Carnidazole Data: The detection capability (CCβ) for this compound is expected to be in a similar range to the values reported for native carnidazole. The validated methods show that the analytical system is highly sensitive to the carnidazole structure.
  • Consult General Guidelines: For a formal assessment of CCβ for this compound, you would need to follow the same validation principles outlined in Decision 2002/657/EC. This involves experiments to determine the detection capability under real conditions, likely resulting in a value close to that of the non-deuterated compound.

References

Carnidazole-d3 method comparison with other nitroimidazoles

Author: Smolecule Technical Support Team. Date: February 2026

Method Overview for Nitroimidazoles in Plasma

The following table summarizes the core parameters of a multi-analyte method capable of detecting Carnidazole and other nitroimidazoles, as per the identified research [1].

Parameter Description
Analytes Metronidazole (MNZ), Dimetridazole (DMZ), Ronidazole (RNZ), Carnidazole (CRZ), Ornidazole (ORZ), Ternidazole (TRZ), Ipronidazole (IPZ), and metabolites (MNZ-OH, HMMNI, IPZ-OH).
Sample Matrix Animal plasma (bovine, avian, ovine, porcine, equine).
Sample Preparation Protein precipitation with acetonitrile, salt-assisted clean-up (NaCl), liquid-liquid wash with hexane, evaporation to dryness, and reconstitution in mobile phase.
Analysis Technique Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS).
Detection Capability (CCβ) 0.8 to 2.6 ng mL⁻¹ for all analytes.
Accuracy 101% to 108%.
Inter-assay Precision (CV%) 4.9% to 15.2%.

Experimental Protocol for Multi-Residue Analysis

The detailed methodology from the search results is as follows [1]:

  • Extraction: Plasma samples are extracted with acetonitrile.
  • Clean-up: Sodium chloride (NaCl) is added to help remove matrix contaminants. A liquid-liquid wash step with hexane is performed to further clean the acetonitrile extract.
  • Concentration: The cleaned extract is evaporated to dryness under a controlled temperature (e.g., 40°C under a stream of nitrogen).
  • Reconstitution: The dried residue is reconstituted in a mobile phase compatible with the LC-MS/MS system.
  • LC-MS/MS Analysis: The reconstituted samples are injected into the LC-MS/MS system. Quantification and confirmation are achieved using Multi-Reaction Monitoring (MRM), which provides the required identification points for confirmatory analysis according to Commission Decision 2002/657/EC.

The workflow for this procedure can be visualized in the following diagram:

nitroimidazole_workflow start Plasma Sample step1 Extraction with Acetonitrile start->step1 step2 Clean-up: Add NaCl & Hexane Wash step1->step2 step3 Evaporate to Dryness step2->step3 step4 Reconstitute in Mobile Phase step3->step4 step5 LC-MS/MS Analysis step4->step5 end Quantification & Confirmation step5->end

A Note on Carnidazole-d3 and Method Adaptation

The search results confirm that a method for the underivatized Carnidazole exists [1]. For This compound, which is a deuterated analog used as an internal standard, the sample preparation workflow would be identical. The key difference in the method would be in the MS/MS detection parameters.

  • The Role of Deuterated Standards: Deuterated internal standards like this compound are added to samples at the beginning of preparation. They correct for losses during sample clean-up and matrix effects during ionization, improving accuracy and precision [2].
  • MS/MS Adaptation: To include this compound, the MRM method would be expanded with its specific precursor ion (the protonated molecule [M+H]+ with a higher m/z due to deuterium) and characteristic product ions.

References

×

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

247.08184167 Da

Monoisotopic Mass

247.08184167 Da

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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